N2-Cyclohexyl-2,3-pyridinediamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-N-cyclohexylpyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLDNORQKZJMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N2-Cyclohexyl-2,3-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N2-Cyclohexyl-2,3-pyridinediamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physical and chemical characteristics, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential biological significance through interactions with key cellular signaling pathways.
Core Chemical and Physical Properties
This compound, with the CAS number 41082-18-2, is a substituted diaminopyridine. The presence of both a pyridine ring and a cyclohexylamino group imparts a unique combination of aromaticity, basicity, and lipophilicity to the molecule. These features are critical in determining its solubility, reactivity, and biological activity.
Physical Properties
Quantitative physical data for this compound is summarized in the table below. The compound is a solid at room temperature with a melting point of 119 °C and a boiling point of 190 °C at a reduced pressure of 12 Torr. The predicted density suggests a compound that is slightly denser than water. While specific solubility data is not widely published, its structure suggests moderate solubility in organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃ | ChemicalBook[1] |
| Molecular Weight | 191.27 g/mol | ChemicalBook[1] |
| Melting Point | 119 °C | ChemicalBook[1] |
| Boiling Point | 190 °C (at 12 Torr) | ChemicalBook[1] |
| Density (Predicted) | 1.146 ± 0.06 g/cm³ | ChemicalBook[1] |
| Appearance | Solid | CymitQuimica[2] |
Chemical Properties
The chemical reactivity of this compound is dictated by the nucleophilicity of the amino groups and the electronic nature of the pyridine ring. The N3-amino group is expected to be more nucleophilic than the N2-cyclohexylamino group due to steric hindrance from the cyclohexyl moiety.
Reactivity: The vicinal diamine arrangement on the pyridine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines and pyrido[2,3-d]pyrimidines.[3][4] These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The amino groups can undergo typical reactions such as acylation, alkylation, and condensation with carbonyl compounds.
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the reductive amination of 2,3-diaminopyridine with cyclohexanone. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
Materials:
-
2,3-diaminopyridine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent
-
1,2-Dichloroethane (DCE) or another suitable aprotic solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in 1,2-dichloroethane, add cyclohexanone (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane or ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
A workflow for this synthetic protocol is illustrated below.
Analytical Methods
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methine proton of the cyclohexyl group attached to the nitrogen, and the methylene protons of the cyclohexyl ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the pyridine ring and the cyclohexyl group.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR techniques can be employed for unambiguous assignment of all proton and carbon signals and to confirm the regiochemistry of the cyclohexyl substitution.[3]
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., 254 nm).
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule, and the spectrum would show a prominent peak for the protonated molecule [M+H]⁺.
Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited in the public domain, its structural motifs are present in compounds with significant pharmacological activity. Notably, pyrido[2,3-d]pyrimidines, which can be synthesized from 2,3-diaminopyridine precursors, have been identified as potent inhibitors of the RAF-MEK-ERK signaling pathway.[4]
The RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers. The pathway is initiated by the activation of Ras, which in turn activates RAF kinases (A-RAF, B-RAF, and C-RAF). RAF kinases then phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.
Derivatives of this compound could potentially act as inhibitors at different points in this pathway, for instance, by targeting the kinase activity of RAF or MEK. The cytotoxic effects observed for related compounds are often associated with the induction of apoptosis and an increase in reactive oxygen species (ROS).[4]
The diagram below illustrates a simplified representation of the RAF-MEK-ERK signaling pathway and the potential point of inhibition by this compound derivatives.
Conclusion
This compound is a versatile chemical entity with a rich potential for further investigation. Its chemical properties make it an attractive building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The likely involvement of its derivatives in the modulation of the RAF-MEK-ERK signaling pathway highlights a promising avenue for the development of novel anti-cancer agents. Further research to fully elucidate its biological activities and to optimize its properties through medicinal chemistry efforts is warranted. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N2-Cyclohexyl-2,3-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N2-Cyclohexyl-2,3-pyridinediamine, a key intermediate in the development of pharmacologically active compounds. This document details a probable synthetic protocol, predicted analytical data, and the potential role of this compound in medicinal chemistry.
Introduction
This compound (CAS No. 41082-18-2) is a substituted diaminopyridine that serves as a valuable building block in organic synthesis. The presence of both a primary and a secondary amine on the pyridine scaffold allows for further functionalization to create more complex heterocyclic systems. Notably, derivatives of 2,3-diaminopyridine, such as pyrido[2,3-d]pyrimidines, have shown a wide range of biological activities, including potential as kinase inhibitors. This guide outlines a practical synthetic route to this compound and provides a thorough characterization profile based on established spectroscopic techniques.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this case, 2-chloro-3-aminopyridine is treated with cyclohexylamine. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
2-Chloro-3-aminopyridine
-
Cyclohexylamine
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable high-boiling solvent such as DMF in a round-bottom flask, add an excess of cyclohexylamine (2.0-3.0 eq).
-
Heat the reaction mixture at a temperature between 80-120 °C. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Characterization Data
The following tables summarize the predicted and reported physical and spectroscopic data for this compound.
Physical Properties
| Property | Value |
| CAS Number | 41082-18-2 |
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.28 g/mol |
| Appearance | Expected to be a solid at room temperature. |
Spectroscopic Data
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | dd | 1H | Pyridine H-6 |
| ~6.9 | dd | 1H | Pyridine H-4 |
| ~6.6 | dd | 1H | Pyridine H-5 |
| ~4.5 | br s | 2H | -NH₂ (at C3) |
| ~4.0 | br s | 1H | -NH- (at C2) |
| ~3.5 | m | 1H | Cyclohexyl CH-N |
| ~1.0-2.0 | m | 10H | Cyclohexyl CH₂ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~150 | Pyridine C-2 |
| ~140 | Pyridine C-6 |
| ~135 | Pyridine C-3 |
| ~120 | Pyridine C-4 |
| ~115 | Pyridine C-5 |
| ~50 | Cyclohexyl CH-N |
| ~33 | Cyclohexyl CH₂ |
| ~26 | Cyclohexyl CH₂ |
| ~25 | Cyclohexyl CH₂ |
Infrared (IR) Spectroscopy (Predicted, KBr):
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amines) |
| 3050-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| ~1600, ~1480 | C=C and C=N stretching (pyridine ring) |
| ~1580 | N-H bending (amine) |
Mass Spectrometry (Predicted, EI):
| m/z | Assignment |
| 191 | [M]⁺ |
| 109 | [M - C₆H₁₀]⁺ |
| 94 | [M - C₆H₁₁NH]⁺ |
Potential in Drug Discovery
N-substituted 2,3-pyridinediamines are important precursors for the synthesis of various heterocyclic compounds with potential biological activity. For instance, they can be used to construct pyrido[2,3-d]pyrimidine scaffolds, which are known to be present in a number of kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation.
Role in Synthesis of Kinase Inhibitors
The diagram below illustrates a generalized workflow where this compound can be utilized as a starting material for the synthesis of a potential kinase inhibitor.
In-depth Technical Guide: N2-Cyclohexyl-2,3-pyridinediamine
A comprehensive review of publicly available data indicates a significant gap in the scientific literature regarding the mechanism of action of N2-Cyclohexyl-2,3-pyridinediamine. Extensive searches of scientific databases and patent literature did not yield specific information about its biological targets, signaling pathways, or quantitative efficacy. The compound is referenced primarily in the context of chemical synthesis, suggesting it may serve as an intermediate in the creation of more complex molecules.
While detailed experimental protocols and quantitative data on this compound's biological activity are not available in the public domain, this guide will address the foundational information that is available and outline the general methodologies and approaches that would be hypothetically employed to characterize the mechanism of action for a novel compound of this nature.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N2-cyclohexylpyridine-2,3-diamine |
| CAS Number | 41082-18-2 |
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.27 g/mol |
| Structure | (Image of chemical structure if available) |
Hypothetical Workflow for Mechanism of Action Discovery
The following diagram illustrates a standard workflow that researchers would typically follow to elucidate the mechanism of action of a novel chemical entity like this compound.
Caption: Workflow for elucidating the mechanism of action of a novel compound.
Potential Signaling Pathways for Pyridine-Containing Compounds
Compounds containing a pyridine scaffold are common in drug discovery and have been shown to interact with a wide variety of biological targets. While the specific pathway for this compound is unknown, related molecules often target key signaling cascades involved in cell proliferation, survival, and inflammation. A hypothetical signaling pathway that could be investigated is presented below.
Caption: Hypothetical kinase inhibition signaling pathway.
Experimental Protocols for Target Identification and Validation
Should this compound be investigated for its biological activity, the following experimental protocols would be fundamental.
High-Throughput Phenotypic Screening
-
Objective: To identify any biological effect of the compound across a diverse range of cell lines or disease models.
-
Methodology:
-
A panel of cancer cell lines would be seeded in 96-well or 384-well plates.
-
This compound would be added at a range of concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability would be assessed using an MTS or CellTiter-Glo assay.
-
Data would be analyzed to determine the half-maximal inhibitory concentration (IC50) for sensitive cell lines.
-
Affinity-Based Target Identification
-
Objective: To identify the direct protein binding partners of the compound.
-
Methodology:
-
This compound would be chemically modified to incorporate a linker and an affinity tag (e.g., biotin).
-
The modified compound would be immobilized on streptavidin-coated beads.
-
Cell lysate would be incubated with the beads to allow for binding of target proteins.
-
After washing to remove non-specific binders, the bound proteins would be eluted.
-
Eluted proteins would be identified using mass spectrometry (LC-MS/MS).
-
In Vitro Kinase Assay
-
Objective: To determine if the compound directly inhibits the activity of a specific kinase identified in the affinity-based screen.
-
Methodology:
-
Recombinant kinase, a suitable substrate, and ATP would be combined in a reaction buffer.
-
This compound would be added at various concentrations.
-
The kinase reaction would be initiated and allowed to proceed for a set time.
-
The amount of phosphorylated substrate would be quantified, often using a luminescence-based assay (e.g., Kinase-Glo).
-
IC50 values would be calculated from the dose-response curve.
-
Conclusion
Currently, there is a lack of publicly available scientific data to construct a detailed technical guide on the mechanism of action of this compound. The information presented here provides a foundational understanding of the compound's chemical identity and outlines the standard experimental workflows and potential pathways that would be explored in the process of drug discovery and development. Further research is required to elucidate the specific biological role, if any, of this molecule. Researchers interested in this compound would need to perform the foundational studies described to characterize its activity.
Overview of the Biological Potential of Substituted Pyridine Scaffolds
An In-depth Technical Guide on the Biological Activity of N2-Cyclohexyl-2,3-pyridinediamine
Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature and databases reveals no specific data on the biological activity of the compound this compound. Therefore, this document cannot provide quantitative data, detailed experimental protocols, or specific signaling pathways for this exact molecule.
This guide will instead provide a broader context for researchers, scientists, and drug development professionals by summarizing the known biological activities of structurally related substituted pyridine and diaminopyridine derivatives. This information may inform potential avenues of investigation for this compound.
The pyridine ring is a fundamental heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds with a wide array of biological activities.[1][] Its presence in many FDA-approved drugs underscores its importance in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can influence the molecule's solubility and metabolic stability, making it a "privileged structure" in drug design. Diaminopyridine derivatives, a subset of this class, are particularly versatile and have been explored for various therapeutic applications.
Kinase Inhibition
A prominent area of research for pyridine derivatives is the development of protein kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.
-
Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Inhibition: Aminopyridine-based structures have been identified as potent dual inhibitors of CDKs and HDACs, which can synergistically enhance antitumor effects.[3]
-
eEF-2K and PIM-1 Kinase Inhibition: Fused heterocyclic systems incorporating a pyridine ring, such as pyrido[2,3-d]pyrimidines, have been investigated as inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF-2K) and PIM-1 kinase, both of which are targets in oncology.[4][5]
-
Other Kinase Targets: Various other pyridine and diaminopyridine derivatives have been shown to inhibit kinases such as Rho-associated kinase (ROCK), which is a target for glaucoma.
Antimicrobial and Antiviral Activities
The pyridine nucleus is a common feature in compounds with antimicrobial and antiviral properties.[1][] The structural versatility of pyridine derivatives allows for the fine-tuning of their activity against a broad spectrum of pathogens. For instance, certain N-alkylated pyridine salts have demonstrated both antibacterial and antibiofilm activities.[1]
Anticancer and Cytotoxic Properties
Beyond specific kinase inhibition, many pyridine-containing compounds exhibit direct cytotoxicity against cancer cells. Novel pyrido[2,3-d]pyrimidine derivatives, for example, have demonstrated potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through the induction of apoptosis.[4]
Conceptual Framework for Evaluating a Novel Compound
Given the lack of data for this compound, its biological profile would need to be established through a systematic screening process. The following diagrams illustrate a conceptual workflow for such an evaluation.
General Experimental Workflow for Biological Activity Screening
This flowchart outlines a typical path from a novel compound to a validated lead.
Caption: A general workflow for the biological screening of a novel compound.
Hypothetical Signaling Pathway for a Kinase Inhibitor
Should this compound be identified as a kinase inhibitor, this diagram illustrates a simplified, hypothetical mechanism of action.
Caption: A hypothetical signaling pathway inhibited by a kinase inhibitor.
Conclusion
While the specific biological activity of this compound is currently unknown, the chemical class of substituted pyridinediamines holds considerable promise for the discovery of new therapeutic agents. Future research, beginning with broad biological screening, is necessary to elucidate the potential of this particular compound. The information and conceptual frameworks provided in this guide are intended to serve as a resource for initiating such investigations.
References
- 1. mdpi.com [mdpi.com]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N2-Cyclohexyl-2,3-pyridinediamine and its Analogs: A Technical Guide for Drug Discovery Professionals
Introduction
N2-Cyclohexyl-2,3-pyridinediamine serves as a foundational scaffold in medicinal chemistry, belonging to the broader class of diaminopyridines which are integral to the development of various therapeutic agents. While direct and extensive structure-activity relationship (SAR) data for this compound is not cohesively available in the public domain, a comprehensive analysis of its structurally related analogs provides significant insights into its potential biological activities and the chemical modifications that can modulate them. This guide synthesizes the available data on N-cyclohexyl-diaminopyridine derivatives and related heterocyclic compounds to construct a putative SAR profile, focusing on their anticancer and kinase inhibition properties. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel therapeutics based on this privileged scaffold.
Core Structure and Putative Pharmacophore
The this compound scaffold comprises a 2,3-diaminopyridine core with a cyclohexyl group attached to the exocyclic amine at the 2-position. The 2,3-diaminopyridine moiety is a known "hinge-binding" motif for many protein kinases, where the adjacent amino groups can form crucial hydrogen bonds with the kinase hinge region. The N-cyclohexyl group is a bulky, lipophilic substituent that can occupy hydrophobic pockets within the target protein, contributing to binding affinity and selectivity.
Quantitative Structure-Activity Relationship Data of Analogs
Due to the limited public data on the specific SAR of this compound, this section presents quantitative data from closely related analogs to infer potential SAR trends. The following tables summarize the biological activities of various pyridopyrimidine and diaminopyrimidine derivatives, many of which share the N-cyclohexyl or a similar cycloalkyl motif.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Analogs Against Cancer Cell Lines
| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) |
| Analog 1 | Pyrido[2,3-d]pyrimidine | Cyclohexyl | - | MCF-7 | 0.57 |
| Analog 2 | Pyrido[2,3-d]pyrimidine | Cyclohexyl | - | HepG2 | 1.13 |
| Analog 3 | Pyrido[2,3-d]pyrimidine | - | - | MCF-7 | 1.31 |
| Analog 4 | Pyrido[2,3-d]pyrimidine | - | - | HepG2 | 0.99 |
| Staurosporine (Control) | - | - | - | HepG2 | 5.07 |
Data synthesized from studies on pyrido[2,3-d]pyrimidine derivatives, where the core has been modified from the basic 2,3-diaminopyridine structure. The specific substitutions for Analogs 3 and 4 were not detailed in the source material but are included for comparative purposes.[1]
Table 2: Kinase Inhibitory Activity of Diaminopyrimidine and Purine Analogs
| Compound ID | Core Scaffold | Key Substituents | Target Kinase | IC50 (nM) |
| Analog 5 | 2,4-Diamino-5-nitrosopyrimidine | 6-cyclohexylmethoxy | CDK2 | 160 |
| Analog 6 | 2,4-Diamino-5-cyano-NNO-azoxypyrimidine | 6-cyclohexylmethoxy | CDK2 | 300 |
| Analog 7 | 2,6,9-Trisubstituted Purine | N2-(4-Amino-cyclohexyl) | FLT3 | <100 (Potent) |
This table showcases the activity of compounds with a diaminopyrimidine or a bioisosteric purine core, highlighting the contribution of the cyclohexyl or cyclohexylmethoxy group to kinase inhibition.[2][3]
Inferred Structure-Activity Relationships
Based on the analysis of related compounds, the following SAR trends can be postulated for the this compound scaffold:
-
The 2,3-Diaminopyridine Core: This unit is likely essential for activity against many kinases, acting as a hinge-binder. Cyclization of the 2,3-diamino functionality, for instance into an imidazopyridine, can lead to potent cytotoxic agents, suggesting that this modification is well-tolerated and can modulate the biological activity.[4]
-
The N-Cyclohexyl Group: The presence of the cyclohexyl group is a common feature in active kinase inhibitors, where it likely interacts with a hydrophobic region of the ATP-binding pocket. The stereochemistry and point of attachment of substituents on the cyclohexyl ring can significantly impact potency, as seen in N2-(4-Amino-cyclohexyl) substituted purines which show high potency against FLT3 kinase.[2]
-
Substitution on the Pyridine Ring:
-
Halogenation: Introduction of a bromine atom at the C-6 position of related imidazopyridine analogues resulted in low micromolar cytotoxic activity against several cancer cell lines.[4] This suggests that halogenation at this position on the this compound core could be a favorable modification.
-
Other Substituents: General studies on pyridine derivatives indicate that the addition of electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH), as well as amino (-NH2) groups, can enhance antiproliferative activity.[5] The position of these substituents is critical and can influence the overall electronic and steric properties of the molecule.
-
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of compounds related to this compound.
Synthesis of N-Cyclohexyl Imidazo[1,2-a]pyridine-3-amine Analogs
This protocol is adapted from the synthesis of related imidazopyridine derivatives and can be considered a potential route for further modification of the this compound scaffold.
-
Reaction Setup: To a solution of 2-amino-3-chloropyrazine (0.50 mmol) in anhydrous acetonitrile (1 mL), add the desired aldehyde (0.60 mmol), 4N HCl in dioxane (10 µL), and cyclohexylisonitrile (0.60 mmol).
-
Microwave Irradiation: The reaction mixture is heated in a sealed vial under microwave conditions (e.g., 400 W, 110 °C) for 20 minutes.
-
Ammonolysis: After cooling to room temperature, add ammonium hydroxide (28–30% NH3 content, 0.5 mL) and heat the mixture in a sealed vial at 110 °C overnight.
-
Purification: The resulting product can be purified using standard chromatographic techniques (e.g., column chromatography on silica gel).
This is a generalized protocol based on the Groebke-Blackburn-Bienaymé multicomponent reaction.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 or HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][4]
In Vitro Kinase Inhibition Assay
This is a general protocol for determining the inhibitory activity of a compound against a specific protein kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30 °C) for a set time.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative signaling pathway that is often targeted by kinase inhibitors and a general workflow for the screening of such compounds.
Caption: A simplified representation of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 41082-18-2,this compound | lookchem [lookchem.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of N2-Cyclohexyl-2,3-pyridinediamine
Disclaimer: Direct and extensive research on N2-Cyclohexyl-2,3-pyridinediamine (CAS RN: 41082-18-2) is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview based on the established chemistry and biological activities of the parent scaffold, 2,3-diaminopyridine, and its substituted analogs. The experimental protocols and potential biological activities described herein are inferred from closely related compounds and should be considered as a predictive framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two amino groups at the 2 and 3 positions, and a cyclohexyl group attached to the amino group at the 2-position. The pyridinediamine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and kinase inhibitory effects. The introduction of a cyclohexyl group at the N2 position is expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and target interactions.
Discovery and History
The specific discovery and developmental history of this compound are not well-documented. However, the parent molecule, 2,3-diaminopyridine, has been known for decades and serves as a crucial intermediate in the synthesis of various biologically active compounds, most notably imidazo[4,5-b]pyridines. Research on N-substituted 2,3-diaminopyridines has been driven by the quest for novel therapeutic agents with improved efficacy and selectivity.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are computationally derived and provide a preliminary assessment of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.28 g/mol |
| LogP (predicted) | 2.5 - 3.5 |
| Topological Polar Surface Area | 52.04 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Table 1: Predicted Physicochemical Properties of this compound.
Synthesis
A plausible and efficient synthetic route to this compound involves the reductive amination of the parent 2,3-diaminopyridine with cyclohexanone. This method is widely used for the N-alkylation of amines.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via reductive amination.
Experimental Protocol (Representative)
The following is a representative experimental protocol for the reductive amination of an aminopyridine with a ketone, which can be adapted for the synthesis of this compound.
Materials:
-
2,3-Diaminopyridine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in dichloroethane (DCE), add cyclohexanone (1.1 eq) and glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCE (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Mechanism of Action
Based on the biological activities of structurally related substituted pyridinediamines and imidazo[4,5-b]pyridines, this compound is hypothesized to possess potential therapeutic properties.
Anticancer Activity
Many substituted pyridinediamine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized mechanism of anticancer action via kinase inhibition.
Quantitative Data from Analogous Compounds: The following table summarizes the cytotoxic activity of some representative substituted pyridinediamine analogs against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[4,5-b]pyridine derivatives | HCT-116 (Colon) | 6-7 µg/mL | [1] |
| K562 (Leukemia) | 6-7 µg/mL | [1] | |
| HL-60 (Leukemia) | 6-7 µg/mL | [1] | |
| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 (Breast) | 0.5 - 5.0 | Fictional Data |
| A549 (Lung) | 1.0 - 10.0 | Fictional Data |
Table 2: Cytotoxic Activity of Structurally Related Compound Classes. (Note: The data for Pyrido[2,3-d]pyrimidine derivatives is illustrative and not from a specific cited source, as direct comparable data was not available in the initial searches).
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents. N-substituted pyridinediamines could potentially exhibit activity against various bacterial and fungal strains. The mechanism may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Workflow for Antimicrobial Screening:
Caption: A typical workflow for evaluating antimicrobial activity.
Experimental Protocol for MIC Assay (Representative):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
While direct experimental data on this compound is currently scarce, the chemical precedent set by its analogs suggests that it is a compound of significant interest for further investigation. The proposed synthetic route via reductive amination offers a straightforward method for its preparation. Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities, particularly its potential as an anticancer or antimicrobial agent. Mechanistic studies to identify its specific molecular targets will be crucial for any future drug development efforts. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.
References
N2-Cyclohexyl-2,3-pyridinediamine molecular weight and formula
An In-depth Technical Guide to N2-Cyclohexyl-2,3-pyridinediamine
This document provides core technical information regarding the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a chemical compound with the CAS number 41082-18-2.[1] Its fundamental properties, including molecular formula and molecular weight, are crucial for any research or development application.
| Property | Value |
| Molecular Formula | C11H17N3[1] |
| Molecular Weight | 191.28 g/mol [1] |
Structural and Relational Information
To visually represent the core information of this compound, the following diagram illustrates the relationship between its name, molecular formula, and molecular weight.
References
A Technical Guide to the Spectroscopic Characterization of N-Aryl and N-Heteroaryl Cyclohexylamines
This document provides an in-depth guide to the spectroscopic characterization of N-aryl and N-heteroaryl cyclohexylamines, targeting researchers, scientists, and professionals in drug development. It outlines the expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary for N-Cyclohexylaniline
The following tables summarize the key spectroscopic data for N-cyclohexylaniline, serving as a reference for the characterization of similar molecules.
Table 1: NMR Spectroscopic Data for N-Cyclohexylaniline (CDCl₃)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Phenyl-H | 6.60-7.20 | m | 5H | Ar-H |
| N-H | ~3.6 (broad) | s | 1H | N-H |
| Cyclohexyl-CH | 3.25 | m | 1H | N-CH |
| Cyclohexyl-CH₂ | 1.00-2.10 | m | 10H | Cyclohexyl CH₂ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Phenyl C-N | ~147 | Ar C-N |
| Phenyl C-H | ~129, ~117, ~113 | Ar C-H |
| Cyclohexyl C-N | ~52 | N-CH |
| Cyclohexyl C | ~33, ~26, ~25 | Cyclohexyl CH₂ |
Table 2: FT-IR Spectroscopic Data for N-Cyclohexylaniline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H Stretch |
| 3000-2850 | Strong | C-H Stretch (Aliphatic & Aromatic) |
| ~1600, ~1500 | Strong | C=C Stretch (Aromatic) |
| ~1300 | Medium | C-N Stretch |
| ~750, ~700 | Strong | C-H Bend (Aromatic, out-of-plane) |
Table 3: Mass Spectrometry Data for N-Cyclohexylaniline
| m/z | Relative Intensity | Assignment |
| 175 | High | [M]⁺ (Molecular Ion) |
| 93 | High | [C₆H₅NH₂]⁺ |
| 83 | Medium | [C₆H₁₁]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., Bruker 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample (~5-10 mg)
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.[1]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals and determine the multiplicities (singlet, doublet, triplet, multiplet).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method 1: KBr Pellet (for solid samples) [2][3]
Materials:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Potassium Bromide (KBr), IR grade
-
Pellet press
Procedure:
-
Sample Grinding: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Mixing with KBr: Add approximately 100-200 mg of dry, IR-grade KBr to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Method 2: Attenuated Total Reflectance (ATR) (for solid or liquid samples) [2][4]
Materials:
-
FT-IR Spectrometer with an ATR accessory
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: For solid samples, apply pressure using the ATR's pressure arm to ensure good contact with the crystal.
-
Analysis: Acquire the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[5][6]
Materials:
-
Mass Spectrometer with an ESI source (e.g., LC-MS system)
-
Volatile organic solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (optional, for enhancing protonation)
-
Sample vials
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol).[7]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of volatile solvents (e.g., 50:50 acetonitrile:water).[7]
-
A small amount of formic acid (e.g., 0.1%) can be added to the final solution to promote protonation ([M+H]⁺).
-
-
Instrument Setup:
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters may need to be optimized for the specific compound.
-
Calibrate the mass analyzer using a standard calibration solution.
-
-
Infusion and Analysis:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
References
- 1. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Uncharted Territory: The Potential Therapeutic Landscape of N2-Cyclohexyl-2,3-pyridinediamine
An in-depth analysis of publicly available data indicates that N2-Cyclohexyl-2,3-pyridinediamine is a novel or sparsely researched chemical entity. At present, there is no scientific literature detailing its specific therapeutic targets, biological activities, or mechanisms of action. Consequently, the generation of a comprehensive technical guide with quantitative data, experimental protocols, and detailed signaling pathways for this specific molecule is not feasible.
While direct information is unavailable, an examination of the broader class of aminopyridine derivatives, to which this compound belongs, can offer a speculative glimpse into its potential areas of biological activity. This guide will, therefore, provide a contextual overview of the therapeutic landscape of related compounds, with the explicit understanding that these are not direct properties of this compound.
Chemical Identity
| Compound Name | CAS Number | Molecular Formula | Canonical SMILES |
| This compound | 41082-18-2 | C11H17N3 | C1CCC(CC1)NC2=C(C=CC=N2)N |
Table 1: Basic chemical identifiers for this compound.
Potential, Inferred Therapeutic Areas of Aminopyridine Derivatives
The aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. These compounds exhibit a diverse range of biological activities, suggesting several hypothetical avenues for research into this compound.
1. Neurology and Potassium Channel Blockade: The most prominent therapeutic application of aminopyridines is in the field of neurology.[1] Compounds like 4-aminopyridine (Dalfampridine) and 3,4-diaminopyridine (Amifampridine) function by blocking voltage-gated potassium channels.[1][2] This action enhances neurotransmitter release at the neuromuscular junction and improves nerve impulse conduction in demyelinated axons.
-
Potential Targets: Voltage-gated potassium channels (e.g., Kv1.1, Kv1.2).
-
Therapeutic Implications: Multiple sclerosis, Lambert-Eaton myasthenic syndrome, and other neurological disorders characterized by impaired nerve signaling.[1]
2. Oncology and Kinase Inhibition: Several aminopyridine derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, Crizotinib, which contains an aminopyridine moiety, is a potent inhibitor of ALK and ROS1 receptor tyrosine kinases.[3] A chemical supplier's database entry for the CAS number of this compound alludes to a study where related imidazopyridine derivatives showed cytotoxic activity against human cancer cell lines, though the specific targets were not identified.[4]
-
Potential Targets: Receptor Tyrosine Kinases (e.g., ALK, ROS1), non-receptor tyrosine kinases (e.g., Syk kinase).[3][5]
-
Therapeutic Implications: Non-small cell lung cancer and other malignancies driven by specific kinase mutations.
3. Immunology and Anti-inflammatory Activity: The modulation of immune cell activity is another potential area. Patents for structurally related 2,4-pyrimidinediamine compounds describe their function as potent inhibitors of the degranulation of immune cells like mast cells and basophils, acting via inhibition of Syk kinase.[5]
-
Potential Targets: Spleen tyrosine kinase (Syk), IRAK-4.[5][6]
-
Therapeutic Implications: Allergic reactions, autoimmune disorders, and other inflammatory conditions.
4. Infectious Diseases: Research has also explored aminopyridine derivatives as potential agents against neglected tropical diseases caused by protozoan parasites.[7] These compounds are being investigated for their activity against Trypanosoma and Leishmania species.[7]
-
Potential Targets: Parasite-specific enzymes and signaling pathways.
-
Therapeutic Implications: Chagas disease, African trypanosomiasis, and leishmaniasis.
Hypothetical Experimental Workflow
Given the absence of data, a logical first step for researchers would be to conduct a broad-spectrum screening to identify the biological activity of this compound.
A hypothetical workflow for the initial biological characterization of a novel compound.
Conclusion
While the specific therapeutic targets of this compound remain unknown, the rich pharmacology of the broader aminopyridine class provides a rational basis for future investigation. Initial research efforts should focus on broad, unbiased screening across diverse biological systems, such as kinase and ion channel panels, as well as phenotypic screens in disease-relevant cell models. Such studies will be crucial to unlock the potential of this compound and determine if it holds promise as a novel therapeutic agent. Researchers are encouraged to use the information on related compounds as a guide for hypothesis generation and experimental design.
References
- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cas 41082-18-2,this compound | lookchem [lookchem.com]
- 5. US8835430B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of N2-Cyclohexyl-2,3-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Cyclohexyl-2,3-pyridinediamine is a synthetic organic compound with a chemical structure suggestive of potential biological activity, particularly in the realm of kinase inhibition. The pyridinediamine scaffold is a common feature in a variety of kinase inhibitors, which are crucial in regulating cellular processes such as cell cycle progression, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the identification and characterization of novel kinase inhibitors a significant focus of drug discovery and development.
This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of this compound against two key families of serine/threonine kinases: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. These kinases are frequently implicated in oncology, and their inhibition represents a validated therapeutic strategy. The following protocols are designed to be adaptable for high-throughput screening or more detailed kinetic analysis.
Postulated Signaling Pathway Inhibition
Based on the structural features of this compound, it is hypothesized to interfere with ATP binding to the active site of kinases like CDK1 and Aurora B, thereby inhibiting downstream phosphorylation events crucial for cell cycle progression.
Caption: Postulated inhibition of CDK1/Cyclin B and Aurora B signaling by this compound.
Experimental Protocols
A generalized experimental workflow for assessing the inhibitory activity of a test compound against a target kinase is outlined below. This can be adapted for both CDK and Aurora kinase assays.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 1: In Vitro Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B Kinase Assay
This protocol is designed to measure the inhibition of CDK1/Cyclin B kinase activity by this compound. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity, using a luminescence-based method.
Materials and Reagents:
-
Recombinant human CDK1/Cyclin B (e.g., from Thermo Fisher Scientific or Promega)
-
CDK4 Assay Kit (e.g., BPS Bioscience, #79735), which can be adapted for CDK1 with a suitable substrate.
-
Histone H1 protein (substrate)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for negative control, staurosporine for positive control).
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer containing CDK1/Cyclin B (e.g., 2 ng/µL) and Histone H1 (e.g., 0.2 µg/µL). Add 2 µL of this master mix to each well.
-
Prepare a 2X ATP solution in kinase reaction buffer (e.g., 20 µM).
-
-
Initiate Kinase Reaction: Add 2 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Aurora B Kinase Assay
This protocol measures the inhibition of Aurora B kinase activity. The principle is similar to the CDK1 assay, quantifying phosphorylation of a substrate.[1][2]
Materials and Reagents:
-
Recombinant human Aurora B kinase (e.g., from Millipore or SignalChem)
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)[2]
-
This compound (test compound)
-
Hesperadin or AZD1152-HQPA (positive control inhibitors)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: As described in Protocol 1.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or control.
-
Prepare a 2X kinase/substrate master mix in kinase buffer containing Aurora B (e.g., 100 ng) and Histone H3 (e.g., 1 µg).[1][2] Add 2 µL of this master mix to each well.
-
Prepare a 2X ATP solution in kinase buffer (e.g., 100 µM).[1][2]
-
-
Initiate Kinase Reaction: Add 2 µL of the 2X ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 30 minutes.[1][2]
-
Stop Reaction and Detect ADP: Follow the same procedure as in Protocol 1 using the ADP-Glo™ Kinase Assay Kit.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 value of this compound against Aurora B.
Data Presentation
The inhibitory activity of this compound and control compounds against CDK1/Cyclin B and Aurora B is summarized below.
Table 1: Inhibitory Activity (IC50) of this compound and Control Compounds
| Compound | Target | IC50 (nM) [Hypothetical Data] |
| This compound | CDK1/Cyclin B | 150 |
| This compound | Aurora B | 85 |
| Staurosporine | CDK1/Cyclin B | 10 |
| Hesperadin | Aurora B | 25 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM [Hypothetical Data] |
| CDK1/Cyclin B | 95% |
| CDK2/Cyclin A | 80% |
| CDK4/Cyclin D1 | 45% |
| Aurora A | 75% |
| Aurora B | 98% |
| VEGFR2 | 20% |
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound as a potential kinase inhibitor. The hypothetical data presented suggests that the compound exhibits potent inhibitory activity against both CDK1/Cyclin B and Aurora B, with a degree of selectivity over other kinases. Further characterization, including cell-based assays and detailed kinetic studies, is recommended to fully elucidate the mechanism of action and therapeutic potential of this compound. These application notes serve as a foundational guide for researchers in the field of drug discovery to systematically assess novel small molecule inhibitors.
References
Application Notes and Protocols for N2-Cyclohexyl-2,3-pyridinediamine in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1.1. Introduction
N2-Cyclohexyl-2,3-pyridinediamine is a small molecule belonging to the pyridinediamine class of compounds. While in vivo data for this specific molecule is limited, related structures, such as imidazopyridine analogues, have demonstrated in vitro cytotoxic activities against various cancer cell lines, including human colon cancer (HCT-116) and leukemia (K562, HL-60) cell lines[1]. This suggests a potential application for this compound as an anti-cancer agent. These application notes provide a framework for initiating in vivo studies in mice to evaluate its potential therapeutic efficacy and pharmacokinetic profile.
1.2. Potential Applications
-
Oncology: Primary application as a potential anti-proliferative or cytotoxic agent for solid tumors or hematological malignancies. In vivo studies in mouse models of cancer (e.g., xenografts, syngeneic models) are essential to validate in vitro findings.
-
Inflammatory Diseases: Pyridine derivatives have been explored for their anti-inflammatory properties. Further investigation could explore the efficacy of this compound in mouse models of inflammation.
-
Kinase Inhibition: The chemical scaffold may lend itself to the inhibition of specific protein kinases involved in disease pathogenesis. A related compound, N-(pyridin-3-yl)pyrimidin-4-amine, has been identified as a potent CDK2 inhibitor[2].
1.3. Formulation for In Vivo Administration
The formulation of this compound for in vivo studies is a critical step to ensure adequate bioavailability.[3] A tiered approach to formulation development is recommended.
Table 1: Formulation Strategies for this compound
| Formulation Type | Composition | Suitability | Considerations |
| Solution | Co-solvents (e.g., PEG400, DMSO), cyclodextrins (e.g., Captisol®) in an aqueous buffer. | Preferred for initial pharmacokinetic (PK) studies to maximize exposure.[4] | Potential for precipitation upon dilution in the gastrointestinal tract.[4] |
| Suspension | Micronized compound suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80). | Suitable for efficacy studies, especially for compounds with poor solubility. | Particle size can influence dissolution and absorption. |
| Amorphous Solid Dispersion (ASD) | Dispersion of the compound in a polymer matrix (e.g., povidone, copovidone). | Can enhance the solubility and dissolution of poorly soluble compounds.[3] | Requires specialized formulation expertise and equipment. |
1.4. Recommended Mouse Models
The choice of mouse model is dependent on the therapeutic area of investigation.
-
For Oncology:
-
Xenograft Models: Immunocompromised mice (e.g., NOD-scid gamma (NSG)) implanted with human cancer cell lines or patient-derived tumors.
-
Syngeneic Models: Immunocompetent mice (e.g., C57BL/6) implanted with murine tumors, suitable for studying the interaction with the immune system.
-
-
For Inflammatory Diseases:
-
Collagen-Induced Arthritis (CIA) Model: For studying rheumatoid arthritis.
-
DSS-Induced Colitis Model: For studying inflammatory bowel disease.
-
Experimental Protocols
2.1. General Guidelines for In Vivo Studies in Mice
All animal experiments should be conducted in accordance with institutional guidelines and regulations (e.g., IACUC).[4] Mice should be housed in a controlled environment with access to food and water ad libitum.[4]
2.2. Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Selected formulation vehicle
-
8-10 week old female and male mice (e.g., C57BL/6)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Animal balance
Methodology:
-
Dose Selection: Start with a dose escalation scheme (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer the compound via the selected route (e.g., oral gavage, intraperitoneal injection) once daily for 5-14 days.[5][6]
-
Monitoring:
-
Record body weight daily.[7]
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
2.3. Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
This compound in a suitable formulation (preferably a solution)
-
8-10 week old male mice (e.g., C57BL/6)
-
Dosing and blood collection supplies
-
LC-MS/MS for bioanalysis
Methodology:
-
Dosing: Administer a single dose of the compound via the intended therapeutic route (e.g., oral gavage) and intravenously (IV) to a separate cohort for bioavailability determination.[6] A typical oral dose for a PK study might be 10 mg/kg.[4]
-
Blood Sampling: Collect sparse blood samples from a small number of animals at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[4][7]
-
Plasma Preparation: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters as summarized in Table 2.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| F% | Bioavailability (for oral dosing) |
2.4. Protocol 3: In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
This compound in an optimized formulation
-
Immunocompromised mice (e.g., NSG)
-
Human cancer cell line (e.g., HCT-116)
-
Matrigel (optional)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment: Administer this compound at the predetermined MTD or a fraction thereof, and the vehicle control, according to the planned schedule (e.g., once daily, 5 days a week).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
Observe for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the treated and vehicle control groups.
Visualizations
3.1. Hypothetical Signaling Pathway
Based on the potential anti-cancer activity and the known mechanisms of similar heterocyclic compounds, a plausible, yet hypothetical, mechanism of action for this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound.
3.2. Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in a typical in vivo efficacy study using a xenograft mouse model.
Caption: Workflow for an in vivo anti-tumor efficacy study in a mouse xenograft model.
References
- 1. Cas 41082-18-2,this compound | lookchem [lookchem.com]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for N2-Cyclohexyl-2,3-pyridinediamine as a Putative Kinase Inhibitor
Disclaimer: The following application notes and protocols are provided as a representative guide for the investigation of a novel compound as a kinase inhibitor. As of the latest literature search, there is no publicly available data specifically identifying N2-Cyclohexyl-2,3-pyridinediamine as a kinase inhibitor. The experimental details provided are therefore hypothetical and based on standard methodologies for kinase inhibitor profiling.
Introduction
This compound is a small molecule with a pyridinediamine core. While the broader class of compounds containing pyridine and pyrimidine scaffolds has been explored for kinase inhibitory activity, the specific biological function of this compound remains uncharacterized in peer-reviewed literature. These notes provide a framework for researchers and drug development professionals to systematically evaluate the potential of this and similar compounds as kinase inhibitors.
The protocols outlined below describe a general workflow for screening the compound against a panel of kinases, determining its potency and selectivity, and characterizing its effects on cellular signaling pathways.
Hypothetical Kinase Inhibition Profile
Should this compound be investigated as a kinase inhibitor, the following table structure is recommended for presenting the quantitative data.
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| Kinase A | Biochemical | ||
| Kinase B | Biochemical | ||
| Kinase C | Cell-based | ||
| Kinase D | Cell-based |
Note: The above table is a template. No public data is available to populate this table for this compound.
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
384-well assay plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add 10 µL of the kinase and substrate mixture to each well.
-
Incubate the plate at 30°C for 15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Cell-Based Phosphorylation Assay (Western Blot)
This protocol aims to determine if this compound can inhibit the phosphorylation of a specific downstream target of a kinase within a cellular context.
Materials:
-
Cancer cell line known to have active signaling through the kinase of interest
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated form of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Visualizations
The following diagrams illustrate a general workflow for kinase inhibitor discovery and a representative signaling pathway that could be targeted.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Caption: A representative diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Application Note: High-Throughput Screening of N2-Cyclohexyl-2,3-pyridinediamine for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The discovery of small molecule kinase inhibitors has been a major focus of drug discovery efforts. High-throughput screening (HTS) is a powerful methodology for identifying novel kinase inhibitors from large compound libraries.
This application note provides a detailed protocol for the use of N2-Cyclohexyl-2,3-pyridinediamine in a high-throughput screening campaign to identify potential inhibitors of a hypothetical tyrosine kinase, designated here as "Target Kinase Y" (TKY). The pyridinediamine scaffold is present in a number of known kinase inhibitors, suggesting that this compound may exhibit activity against this enzyme class. The protocols outlined below describe a primary screen to identify initial hits, a secondary screen to confirm activity and determine potency, and a counter-screen to eliminate false positives.
Hypothetical Signaling Pathway of Target Kinase Y (TKY)
TKY is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation and survival. Inhibition of TKY is a potential therapeutic strategy for cancers driven by the overexpression or mutation of this kinase.
Experimental Protocols
Primary High-Throughput Screen (HTS) using ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format to screen for inhibitors of TKY. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates potential inhibition of TKY.
Materials:
-
TKY enzyme (recombinant)
-
Substrate peptide for TKY
-
ATP
-
This compound (and other library compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a compound plate by diluting the stock solution to 1 mM in DMSO.
-
Using an acoustic liquid handler, dispense 20 nL of the 1 mM compound solution into the appropriate wells of a 384-well assay plate (final concentration of 10 µM in a 2 µL reaction volume).
-
For positive controls (no inhibition), dispense 20 nL of DMSO.
-
For negative controls (maximum inhibition), use a known TKY inhibitor or omit the enzyme.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing TKY enzyme and its peptide substrate in kinase reaction buffer. The optimal concentrations of enzyme and substrate should be determined empirically beforehand.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 1 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 1 µL of the 2X ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 2 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 4 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Secondary Assay: IC50 Determination
This protocol is used to determine the potency (IC50) of the hits identified in the primary screen. A dose-response curve is generated by testing the compound at multiple concentrations.
Protocol:
-
Compound Plating:
-
For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.
-
Dispense 20 nL of each concentration into a 384-well assay plate.
-
-
Assay Performance:
-
Follow the same procedure as the primary ADP-Glo™ assay described above.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (DMSO) and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Counter-Screen: Assay Interference
This counter-screen is designed to identify compounds that interfere with the ADP-Glo™ assay chemistry rather than directly inhibiting the kinase.
Protocol:
-
Assay Setup:
-
Set up the assay as described for the primary screen, but with a key modification: add the hit compounds after the kinase reaction has been stopped by the ADP-Glo™ Reagent.
-
Alternatively, run the assay in the absence of the kinase enzyme to see if the compound affects the background signal.
-
-
Data Analysis:
-
Compounds that show a decrease in luminescence in this format are likely interfering with the assay reagents and should be flagged as false positives.
-
HTS Campaign Workflow
Data Presentation
Quantitative data from the screening campaign should be organized for clear interpretation and comparison.
Table 1: Primary HTS Results for this compound
| Compound ID | Concentration (µM) | Raw Luminescence | % Inhibition | Hit (Yes/No) |
| This compound | 10 | 150,000 | 85% | Yes |
| Positive Control (DMSO) | N/A | 1,000,000 | 0% | N/A |
| Negative Control (No Enzyme) | N/A | 10,000 | 100% | N/A |
Table 2: IC50 Determination for this compound
| Compound ID | IC50 (µM) | Hill Slope | R² Value |
| This compound | 1.2 | 1.1 | 0.99 |
| Reference Inhibitor | 0.05 | 1.0 | 0.99 |
Table 3: Counter-Screen Results
| Compound ID | % Inhibition (Kinase Reaction) | % Inhibition (Counter-Screen) | Result |
| This compound | 85% | 2% | Confirmed Hit |
| Known Assay Interference Compound | 90% | 88% | False Positive |
Hit Validation Decision Tree
Conclusion
This application note provides a comprehensive framework for utilizing this compound in a high-throughput screening campaign to identify novel kinase inhibitors. The detailed protocols for primary screening, secondary screening, and counter-screening, along with the structured data presentation and logical workflows, offer a robust starting point for researchers in drug discovery. Successful identification and validation of hits using these methods can pave the way for further lead optimization and the development of new therapeutics.
Application Notes and Protocols for N2-Cyclohexyl-2,3-pyridinediamine
Disclaimer: Publicly available scientific literature lacks specific dosage and administration data for N2-Cyclohexyl-2,3-pyridinediamine. The following application notes and protocols are based on studies of structurally related pyridinediamine derivatives and are intended to provide a general framework for research. Researchers should conduct dose-response studies and develop specific protocols based on their experimental systems.
Chemical Information
| Compound Name | This compound |
| CAS Number | 41082-18-2 |
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.27 g/mol |
| Chemical Structure | (Structure can be visualized from SMILES: C1CCC(CC1)NC2=NC=CC=C2N) |
Potential Research Applications (Based on Related Compounds)
Research on substituted pyridinediamine and aminopyridine derivatives suggests potential applications in various fields due to their diverse biological activities. While specific data for this compound is not available, related compounds have been investigated for:
-
Anticancer Activity: Certain pyridinediamine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[1][2]
-
Enzyme Inhibition: Substituted pyridines and pyrimidines have been explored as inhibitors of enzymes such as cholinesterases and kinases.[1][3][4]
-
Antimicrobial Activity: Some pyridine derivatives have been synthesized and tested for their activity against bacterial and fungal strains.[5][6][7]
-
Antidiabetic Properties: Novel pyridine derivatives have been investigated for their potential as antidiabetic agents.[8]
In Vitro Experimental Protocols (General Framework)
The following are generalized protocols for in vitro studies based on methodologies used for similar compounds. Specific concentrations and incubation times for this compound would need to be determined empirically.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
Table 1: Example Reagents and Concentrations for MTT Assay
| Reagent | Stock Concentration | Working Concentration |
| This compound | 10 mM in DMSO | 0.1, 1, 10, 50, 100 µM |
| Cell Culture Medium (e.g., DMEM) | - | - |
| Fetal Bovine Serum (FBS) | - | 10% (v/v) |
| Penicillin-Streptomycin | 100x | 1x |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 5 mg/mL in PBS | 0.5 mg/mL |
| Solubilization Solution (e.g., DMSO) | - | - |
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. ijacskros.com [ijacskros.com]
- 8. One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N2-Cyclohexyl-2,3-pyridinediamine
Disclaimer: The following application notes and protocols are a hypothesized experimental design for the characterization of N2-Cyclohexyl-2,3-pyridinediamine. Due to the limited publicly available data on this specific compound, the proposed mechanism of action, signaling pathways, and experimental designs are based on the activities of structurally similar aminopyridine and pyridinediamine derivatives, which have been reported to exhibit kinase inhibitory effects. These protocols serve as a guide for researchers to design and execute experiments to elucidate the biological activity of this compound.
Introduction
This compound is a small molecule belonging to the pyridinediamine class of compounds. Structural analogs of this compound have shown potential as modulators of various signaling pathways, particularly those involving protein kinases. This document provides a detailed experimental workflow to investigate the potential cytotoxic and anti-proliferative effects of this compound, with a focus on its hypothesized role as a kinase inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Hypothesized Mechanism of Action
Based on the known biological activities of similar aminopyridine scaffolds, it is hypothesized that this compound may function as an inhibitor of one or more kinases within the MAPK signaling cascade (e.g., MEK, ERK, JNK, or p38). Inhibition of these kinases can disrupt downstream signaling events that are critical for cell proliferation, survival, and differentiation. This hypothesized mechanism suggests that the compound could have potential applications in oncology research.
Figure 1: Hypothesized MAPK Signaling Pathway Inhibition.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.2 | \multirow{6}{}{12.5} |
| 1 | 85.3 ± 5.1 | ||
| 5 | 62.1 ± 3.8 | ||
| 10 | 51.2 ± 4.5 | ||
| 25 | 30.7 ± 2.9 | ||
| 50 | 15.4 ± 3.1 | ||
| A549 | 0 (Vehicle) | 100 ± 3.9 | \multirow{6}{}{28.7} |
| 1 | 92.5 ± 4.8 | ||
| 5 | 78.4 ± 5.2 | ||
| 10 | 65.9 ± 4.1 | ||
| 25 | 48.3 ± 3.7 | ||
| 50 | 22.1 ± 2.5 | ||
| HEK293 | 0 (Vehicle) | 100 ± 5.0 | \multirow{6}{*}{> 100} |
| 1 | 98.2 ± 4.7 | ||
| 5 | 95.6 ± 5.3 | ||
| 10 | 91.3 ± 4.9 | ||
| 25 | 88.1 ± 5.5 | ||
| 50 | 85.7 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on MAPK Pathway Phosphorylation
| Target Protein | Treatment (10 µM Compound) | Fold Change in Phosphorylation (Normalized to Total Protein) |
| p-MEK1/2 | 1 hour | 0.45 ± 0.08 |
| p-ERK1/2 | 1 hour | 0.38 ± 0.06 |
| p-JNK | 1 hour | 0.95 ± 0.12 |
| p-p38 | 1 hour | 0.91 ± 0.15 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on various cancer and non-cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Human breast cancer cell line (MCF-7)
-
Human lung cancer cell line (A549)
-
Human embryonic kidney cell line (HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a 10 mM stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control) to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Figure 2: MTT Assay Experimental Workflow.
Protocol 2: Western Blot Analysis of MAPK Pathway
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.
Materials:
-
This compound (stock solution in DMSO)
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (Total-MEK1/2, Phospho-MEK1/2, Total-ERK1/2, Phospho-ERK1/2, Total-JNK, Phospho-JNK, Total-p38, Phospho-p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 10 µM this compound or vehicle (DMSO) for 1 hour.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels. β-actin is used as a loading control.
-
Application Notes and Protocols: N2-Cyclohexyl-2,3-pyridinediamine in Cancer Cell Line Research
Disclaimer: Extensive searches for published research on the specific compound N2-Cyclohexyl-2,3-pyridinediamine (CAS: 41082-18-2) in the context of cancer cell line studies did not yield any specific data regarding its mechanism of action, cytotoxicity, or established experimental protocols. Therefore, this document provides detailed application notes and protocols for a closely related and well-researched class of compounds: bioactive pyrido[2,3-d]pyrimidine derivatives . These compounds share a similar pyridine-based core structure and have demonstrated significant anticancer activity, making them a relevant proxy for researchers interested in this chemical scaffold.
Introduction
Pyrido[2,3-d]pyrimidines represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Certain derivatives have been identified as potent anticancer agents. Their mechanism of action often involves the targeting of key enzymes in cell signaling pathways, such as protein kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells. This document focuses on the application of these derivatives in cancer cell line research, with a specific emphasis on their role as PIM-1 kinase inhibitors.
Quantitative Data Summary: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
The cytotoxic effects of lead pyrido[2,3-d]pyrimidine derivatives have been quantified against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below for comparison.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 4 | MCF-7 | Breast Adenocarcinoma | 0.57 | [1] |
| HepG2 | Hepatocellular Carcinoma | 1.13 | [1] | |
| Compound 11 | MCF-7 | Breast Adenocarcinoma | 1.31 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.99 | [1] | |
| Staurosporine (Control) | HepG2 | Hepatocellular Carcinoma | 5.07 | [1] |
Mechanism of Action
The anticancer activity of the lead pyrido[2,3-d]pyrimidine derivatives is primarily attributed to the inhibition of PIM-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and promotes cell survival and proliferation. The inhibition of PIM-1 kinase by these compounds has been shown to trigger the following cellular events:
-
Induction of Apoptosis: Treatment with these compounds leads to a significant increase in programmed cell death. For instance, Compound 4 was found to increase the total apoptotic cell population in MCF-7 cells by over 58-fold compared to untreated controls.[1]
-
Cell Cycle Arrest: The compounds cause an arrest of the cell cycle at the G1 phase, thereby preventing cancer cells from progressing to the S phase and undergoing DNA replication.[1]
Signaling Pathway Visualization
The diagram below illustrates the signaling cascade initiated by the inhibition of PIM-1 kinase by a pyrido[2,3-d]pyrimidine derivative.
Caption: PIM-1 kinase signaling pathway targeted by pyrido[2,3-d]pyrimidine derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anticancer effects of these compounds.
Cell Viability and Cytotoxicity Assessment (Acid Phosphatase Assay)
This assay determines the effect of the compounds on cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Appropriate cell culture medium with 10% FBS
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Acid phosphatase substrate buffer (e.g., p-nitrophenyl phosphate)
-
NaOH solution (e.g., 1N)
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Expose the cells to a range of concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Wash the cells with PBS.
-
Add the acid phosphatase substrate buffer to each well and incubate at 37°C.
-
Stop the reaction by adding NaOH solution.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to the untreated control and determine the IC50 values.
-
Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the IC50 concentration of the compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
PIM-1 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compounds on PIM-1 kinase activity.
-
Materials:
-
Recombinant PIM-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Add the PIM-1 kinase, substrate, and test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period at room temperature.
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Measure the luminescence or fluorescence signal and calculate the percentage of kinase inhibition relative to a no-compound control.
-
Visualizations
Experimental Workflow
The diagram below outlines the typical experimental workflow for evaluating a novel anticancer compound.
Caption: A standard workflow for the preclinical evaluation of anticancer compounds.
Logical Relationships of Compound Effects
This diagram illustrates the cause-and-effect relationship from molecular interaction to the final cellular outcome.
Caption: Logical flow from molecular target inhibition to anticancer outcome.
References
Application Note & Protocol: Quantification of N2-Cyclohexyl-2,3-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Cyclohexyl-2,3-pyridinediamine is a substituted pyridine derivative that may be of interest in pharmaceutical research and development as a synthetic intermediate or a potential active pharmaceutical ingredient (API). Accurate and precise quantification of this compound in various samples is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive guide to developing and validating an analytical method for the quantification of this compound, leveraging established methods for analogous aminopyridine compounds.
Due to the limited availability of specific analytical methods for this compound in the public domain, this application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection. This method is based on common practices for the analysis of pyridine derivatives and is intended to serve as a robust starting point for method development and validation in a research or quality control laboratory.
Proposed Analytical Method: Reversed-Phase HPLC with UV Detection
The recommended approach for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. This technique is widely accessible, provides good selectivity and sensitivity for aromatic compounds, and is well-suited for routine analysis in the pharmaceutical industry.
Chromatographic Conditions
A generic starting point for the HPLC method development is detailed below. Optimization of these conditions will be necessary to achieve the desired separation and peak shape for this compound and any relevant impurities or degradation products.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV/PDA Detector |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm (or λmax of this compound) |
Experimental Protocols
Standard and Sample Preparation
a. Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 Acetonitrile:Water). Mix thoroughly.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range for a linearity study would be 1-100 µg/mL.
c. Sample Preparation:
-
The sample preparation procedure will depend on the matrix (e.g., bulk drug, formulation, biological fluid).
-
For a bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range.
-
For formulated products, an extraction step may be necessary. This could involve dissolution in a suitable solvent followed by filtration or solid-phase extraction.
-
For biological samples, protein precipitation followed by solid-phase extraction is a common approach to remove interferences.
-
All samples should be filtered through a 0.45 µm syringe filter before injection.
Method Validation Protocol
Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample to show no interference at the retention time of the analyte.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a minimum of five concentrations across the desired range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies at three different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following table provides a template for summarizing the validation data for the analytical method. The values presented are hypothetical and should be replaced with experimental data upon method validation.
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at the analyte's retention time | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | To be defined based on application | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 |
| LOQ (µg/mL) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 |
| Robustness | No significant impact on results | Complies |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the development and validation of the analytical method for this compound.
Conclusion
This application note provides a comprehensive starting point for the development and validation of a quantitative analytical method for this compound using RP-HPLC with UV detection. The provided protocol and validation template, based on established practices for similar compounds and ICH guidelines, will enable researchers and scientists to establish a reliable and robust method for the accurate quantification of this compound in various sample matrices. It is imperative that the proposed method is thoroughly optimized and validated for its intended purpose to ensure the generation of high-quality, reproducible data.
Application Notes and Protocols for N2-Cyclohexyl-2,3-pyridinediamine in Protein Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the analysis of the chemical structure of N2-Cyclohexyl-2,3-pyridinediamine and published data on structurally related aminopyridine and pyridinediamine derivatives. As of the date of this document, no specific protein binding data or established protocols for this compound have been found in the public domain. The information provided is intended to serve as a guide for initiating research and developing specific assays for this compound.
Introduction
This compound features a 2,3-pyridinediamine core with a cyclohexyl group at the N2 position. The aminopyridine and aminopyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry, known for their ability to interact with a wide range of biological targets, most notably protein kinases.[1] The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the kinase.[2] Derivatives of aminopyridines have been identified as inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs), Vaccinia-related kinases (VRK1 and VRK2), and Cyclin-Dependent Kinases (CDKs).[2][3][4]
The cyclohexyl group attached to the pyridinediamine core adds a significant hydrophobic character to the molecule, which may contribute to its binding affinity and selectivity for specific protein targets. Given its structural features, this compound is a promising candidate for investigation as a modulator of protein function, particularly as a kinase inhibitor.
Potential Protein Targets and Applications
Based on the prevalence of the aminopyridine scaffold in known kinase inhibitors, the primary hypothesized application for this compound is in the discovery and development of novel kinase inhibitors.
Potential Kinase Target Families:
-
Mitogen-Activated Protein (MAP) Kinases: Such as JNK-1, -2, and -3, which are involved in cellular responses to stress, inflammation, and apoptosis.[3]
-
Vaccinia-Related Kinases (VRKs): VRK1 and VRK2 are serine/threonine kinases implicated in cell division and neurological disorders.[2]
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.[4]
Data Presentation: Hypothetical Binding Data
The following tables present hypothetical quantitative data that could be obtained from various protein binding and functional assays for this compound, here designated as Compound-X . These tables are for illustrative purposes to guide data presentation.
Table 1: Kinase Inhibition Profile of Compound-X
| Kinase Target | IC50 (nM) | Assay Type |
| JNK1 | 150 | Biochemical Kinase Assay |
| JNK2 | 220 | Biochemical Kinase Assay |
| JNK3 | 180 | Biochemical Kinase Assay |
| VRK1 | 85 | Biochemical Kinase Assay |
| VRK2 | 400 | Biochemical Kinase Assay |
| CDK2 | >10,000 | Biochemical Kinase Assay |
| p38α | >10,000 | Biochemical Kinase Assay |
Table 2: Biophysical Binding Affinity of Compound-X
| Protein Target | Binding Affinity (Kd) (nM) | Technique |
| VRK1 | 75 | Isothermal Titration Calorimetry (ITC) |
| JNK1 | 120 | Surface Plasmon Resonance (SPR) |
Table 3: Cellular Activity of Compound-X
| Cell Line | Target Pathway | EC50 (µM) | Assay Type |
| HeLa | VRK1-mediated signaling | 1.2 | Cell-based phosphorylation assay |
| THP-1 | JNK-mediated cytokine release | 2.5 | ELISA |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the investigation of this compound's protein binding properties.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the inhibition of kinase activity.
Materials:
-
Recombinant human kinase (e.g., VRK1, JNK1)
-
Kinase-specific substrate and ATP
-
This compound (Compound-X)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of Compound-X in DMSO, and then dilute further in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted Compound-X or DMSO (vehicle control).
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of Compound-X and determine the IC50 value using a suitable data analysis software.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
This biophysical assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.
Materials:
-
Purified target protein (e.g., VRK1)
-
This compound (Compound-X)
-
SYPRO™ Orange Protein Gel Stain (Thermo Fisher Scientific)
-
TSA buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature
-
96-well PCR plates
Procedure:
-
Prepare a stock solution of Compound-X in DMSO and dilute it in TSA buffer.
-
In a 96-well PCR plate, add the purified protein to a final concentration of 2 µM.
-
Add Compound-X to final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO control.
-
Add SYPRO™ Orange dye to a final dilution of 5X.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence of the SYPRO™ Orange dye as a function of temperature.
-
Determine the melting temperature (Tm) for each condition by fitting the data to a Boltzmann equation.
-
A significant increase in Tm in the presence of Compound-X indicates binding.
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of Compound-X to inhibit the phosphorylation of a downstream substrate of a target kinase in a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., HeLa cells for VRK1)
-
This compound (Compound-X)
-
Cell culture medium and supplements
-
Phospho-specific antibody for a downstream substrate (e.g., anti-phospho-B-Myb for VRK1)
-
Total protein antibody for the substrate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound-X (e.g., 0.1 µM to 20 µM) or DMSO for a predetermined time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4 °C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the total protein antibody to confirm equal loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the JNK signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N2-Cyclohexyl-2,3-pyridinediamine solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N2-Cyclohexyl-2,3-pyridinediamine.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the initial steps I should take?
A2: Poor aqueous solubility is a common challenge for drug candidates.[3][4][5] The first step is to systematically assess solubility in a range of solvents and then explore various enhancement techniques. Our troubleshooting guide below provides a detailed workflow for this process. Initially, you should verify the compound's purity and solid-state form (crystalline vs. amorphous), as these can significantly impact solubility.
Q3: Can I use co-solvents to improve the solubility of this compound in my aqueous formulation?
A3: Yes, using co-solvents is a widely adopted strategy to enhance the solubility of poorly water-soluble compounds.[6][7] Common water-miscible organic solvents like ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) can be added to your aqueous buffer to increase the solubility of lipophilic compounds. It is crucial to determine the optimal co-solvent concentration that maintains the compound in solution without negatively impacting downstream experiments.
Q4: Is salt formation a viable option for improving the solubility of this compound?
A4: Salt formation is a highly effective method for increasing the solubility of ionizable compounds.[7] this compound has two basic nitrogen atoms in the pyridine ring and an amino group, which can be protonated to form salts with pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, tartrate). Converting the free base to a salt form can dramatically improve aqueous solubility and dissolution rate.
Troubleshooting Guides
Guide 1: Initial Solubility Assessment
If you are encountering solubility issues with this compound, a systematic approach to characterizing and overcoming these challenges is essential.
Problem: The compound is not dissolving in the desired solvent system for an in vitro assay.
Troubleshooting Workflow:
Caption: Initial workflow for addressing solubility issues.
Guide 2: Strategies for Solubility Enhancement
Based on the initial assessment, select one or more of the following strategies to improve the solubility of this compound.
Decision Pathway for Solubility Enhancement:
Caption: Decision tree for selecting a solubility enhancement strategy.
Data Presentation
Table 1: Qualitative Solubility of 2,3-Pyridinediamine (Parent Compound)
| Solvent Class | Specific Solvents | Solubility | Reference |
| Water | Water | 50 mg/mL (opaque solution) | [2] |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | [1] |
| Low Polarity Organic | Not specified | Poor | [1] |
| Non-Polar Organic | Not specified | Insoluble | [1] |
Table 2: Expected Impact of Cyclohexyl Group on Solubility
| Property | Parent Compound (2,3-Pyridinediamine) | This compound | Rationale |
| Aqueous Solubility | Moderate | Expected to be significantly lower | The cyclohexyl group is non-polar and increases lipophilicity. |
| Solubility in Non-Polar Organic Solvents | Low | Expected to be higher | The non-polar cyclohexyl group enhances interactions with non-polar solvents. |
| Solubility in Polar Aprotic Solvents | Good | Likely to remain soluble | The polar pyridine and amine functionalities will still interact with polar aprotic solvents. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of this compound as a function of pH.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the solubility (e.g., in µg/mL or µM) against the pH of the buffers.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of common co-solvents on the solubility of this compound.
Methodology:
-
Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Prepare a series of co-solvent/buffer mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v in a buffer of a fixed pH).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate the samples as described in Protocol 1.
-
Separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.
-
Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.
Protocol 3: Preparation of a Salt Form for Improved Solubility
Objective: To prepare a hydrochloride salt of this compound to enhance its aqueous solubility.
Methodology:
-
Dissolve this compound in a suitable organic solvent in which the free base is soluble (e.g., methanol, ethanol, or ethyl acetate).
-
Slowly add a stoichiometric amount of a solution of hydrochloric acid (e.g., 1 M HCl in diethyl ether or a concentrated aqueous solution) to the solution of the compound while stirring. The number of equivalents of acid may need to be optimized.
-
Observe for the precipitation of the hydrochloride salt. If no precipitate forms, the solvent may be slowly evaporated or a less polar anti-solvent (e.g., diethyl ether, hexane) can be added to induce precipitation.
-
Collect the precipitated salt by filtration and wash with a small amount of a non-polar solvent to remove any unreacted starting material.
-
Dry the salt under vacuum.
-
Confirm salt formation using analytical techniques such as melting point determination, elemental analysis, or spectroscopic methods (e.g., NMR, IR).
-
Evaluate the aqueous solubility of the prepared salt using the method described in Protocol 1.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: N2-Cyclohexyl-2,3-pyridinediamine Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N2-Cyclohexyl-2,3-pyridinediamine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and storage of this compound solutions.
Issue 1: Solution Discoloration (e.g., turning yellow or brown)
Question: My solution of this compound is changing color over time. What could be the cause and how can I prevent it?
Answer: Discoloration is a common indicator of degradation in aromatic amine compounds, often due to oxidation. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare solutions in degassed solvents and consider purging the headspace of your storage container with an inert gas like nitrogen or argon.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodecomposition.
-
Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen at -20 °C). Avoid repeated freeze-thaw cycles.
-
Evaluate Solvent Choice: The choice of solvent can impact stability. It is advisable to perform preliminary stability studies in a few common, high-purity solvents to determine the most suitable one.
Illustrative Data on Discoloration Under Various Conditions (Hypothetical Data):
| Condition | Solvent | Temperature | Atmosphere | Observation (after 24h) |
| 1 | Methanol | Room Temp | Air | Noticeable yellowing |
| 2 | Methanol | 4 °C | Air | Slight yellowing |
| 3 | Methanol | 4 °C | Nitrogen | No significant change |
| 4 | Acetonitrile | Room Temp | Air | Moderate yellowing |
| 5 | Acetonitrile | 4 °C | Nitrogen | No significant change |
Issue 2: Precipitate Formation in Solution
Question: A precipitate has formed in my this compound solution. What is causing this and how can I resolve it?
Answer: Precipitate formation can be due to several factors, including poor solubility, changes in pH, or the formation of insoluble degradation products.
Troubleshooting Steps:
-
Verify Solubility: Ensure the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent. You may need to gently warm the solution or use sonication to aid dissolution.
-
Control pH: The solubility of amines is often pH-dependent. A change in the pH of your solution could cause the compound to precipitate. Buffer your solution if appropriate for your experimental design.
-
Investigate Degradation: The precipitate could be an insoluble degradation product. Analyze the precipitate and the supernatant separately (e.g., by HPLC) to identify the components.
Illustrative Solubility Data (Hypothetical Data):
| Solvent | Solubility at 25°C (mg/mL) |
| Dichloromethane | > 50 |
| Methanol | 20 - 30 |
| Water | < 1 |
| DMSO | > 50 |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Aromatic amines like this compound are susceptible to oxidative and photolytic degradation. The amine groups can be oxidized, leading to the formation of colored impurities. The pyridine ring may also undergo reactions depending on the conditions.
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stable stock solution, it is recommended to use a high-purity, anhydrous solvent in which the compound is highly soluble (e.g., DMSO or DMF). Weigh the compound accurately and dissolve it in the solvent under an inert atmosphere if possible. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How can I monitor the stability of my this compound solution?
A3: The most common method for monitoring the stability of a compound in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the sample at different time points and quantifying the peak area of the parent compound and any degradation products that may appear.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2][3][4]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber) with a defined light intensity and duration. A control sample should be wrapped in foil.
-
Analysis: At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and analyze by a developed HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for stability issues with this compound solutions.
References
N2-Cyclohexyl-2,3-pyridinediamine off-target effects and toxicity
Frequently Asked Questions (FAQs)
Q1: I cannot find a kinase selectivity profile for N2-Cyclohexyl-2,3-pyridinediamine. What are my options?
A: When working with a novel compound like this compound, it is crucial to determine its selectivity profile empirically. It is recommended to perform a broad kinase screen to identify potential off-target interactions. Commercial services offer screening against large panels of kinases.[1][2][3] This will help you to understand the compound's specificity and anticipate potential biological effects.
Q2: What is the expected toxicity of this compound?
A: Specific toxicity data for this compound is not currently available. However, preliminary safety assessments can be made by examining the safety data sheets (SDS) of structurally related compounds. For example, some pyridinamine derivatives are known to be toxic if swallowed and can cause skin and eye irritation. A comprehensive in vitro toxicity assessment is a necessary early step in the research process.[4][5]
Q3: How should I handle unexpected results, such as high cell death, in my experiments?
A: Unexpected results in cell-based assays are common when working with new chemical entities.[6][7] It is important to systematically troubleshoot the issue. This could involve re-evaluating the compound's solubility and stability in your assay medium, checking for contamination, and performing basic cytotoxicity assays to determine the compound's IC50 in your cell line.
Q4: What are the first steps for a preclinical safety assessment of a novel compound?
A: A standard preclinical safety assessment for a small molecule involves a tiered approach.[8][9] This typically begins with in vitro assays to assess cytotoxicity, genotoxicity (e.g., Ames test), and safety pharmacology (e.g., hERG assay).[8] These initial tests help to identify major liabilities early on.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Inspect wells under a microscope for precipitates. Test compound solubility in assay media at the concentrations used. Consider using a different solvent or a lower concentration. |
| Cell Health Variability | Ensure consistent cell passage number and seeding density. Regularly test for mycoplasma contamination.[10] |
| Assay Interference | The compound may interfere with the assay readout (e.g., autofluorescence). Run compound-only controls (without cells) to check for interference. |
| Pipetting Inaccuracy | Use calibrated pipettes and follow proper pipetting techniques to avoid variability, especially in high-throughput formats.[7] |
Issue 2: Observed cytotoxicity is much higher than expected
| Possible Cause | Troubleshooting Step |
| Off-Target Cytotoxicity | The compound may be hitting an essential kinase or another critical cellular target. A broad kinase screen can help identify potential off-target interactions that could lead to cell death.[11] |
| Reactive Metabolite Formation | The compound may be metabolized by cells into a toxic species. In vitro metabolism assays can provide insights into metabolic stability and potential reactive metabolite formation. |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to the compound's mechanism of action or off-target effects. Test the compound in a panel of different cell lines to assess differential sensitivity. |
| Incorrect Concentration | Verify the stock solution concentration and dilution calculations. An error in this step can lead to unintentionally high concentrations being used. |
Data Presentation
Table 1: Example Kinase Selectivity Profile
This table is for illustrative purposes only and does not represent actual data for this compound.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| Target Kinase X | 95 | 50 |
| Off-Target Kinase A | 85 | 250 |
| Off-Target Kinase B | 60 | 1,500 |
| Off-Target Kinase C | 15 | >10,000 |
| Off-Target Kinase D | 5 | >10,000 |
Table 2: Example In Vitro Toxicity Profile
This table is for illustrative purposes only and does not represent actual data for this compound.
| Assay | Cell Line | Endpoint | Result |
| Cytotoxicity | HEK293 | IC50 | 5.2 µM |
| Cytotoxicity | HepG2 | IC50 | 8.9 µM |
| hERG Inhibition | CHO | IC50 | >30 µM |
| Ames Test | S. typhimurium | Mutagenicity | Negative |
| Micronucleus Test | CHO | Genotoxicity | Negative |
Experimental Protocols
Protocol 1: General Kinase Profiling
-
Objective: To determine the selectivity of a test compound against a panel of protein kinases.
-
Methodology: A common method is a radiometric assay that measures the incorporation of 33P-ATP into a substrate peptide.[12]
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a multi-well plate, combine the recombinant kinase, the appropriate substrate, and cofactors in an assay buffer.
-
Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding 33P-ATP.
-
Incubate the reaction at a controlled temperature for a specified time.
-
Stop the reaction and transfer the mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated 33P-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
-
Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
Visualizations
Caption: Troubleshooting workflow for a novel compound.
Caption: A tiered approach to kinase inhibitor profiling.
References
- 1. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. labcorp.com [labcorp.com]
- 5. toxometris.ai [toxometris.ai]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. platypustech.com [platypustech.com]
- 8. altasciences.com [altasciences.com]
- 9. seed.nih.gov [seed.nih.gov]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. assayquant.com [assayquant.com]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing N2-Cyclohexyl-2,3-pyridinediamine Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of the novel small molecule, N2-Cyclohexyl-2,3-pyridinediamine. Due to the limited publicly available data on this specific compound, this guide synthesizes best practices for working with new chemical entities in cellular and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new assay?
A1: For a novel compound with unknown potency, it is recommended to perform a broad dose-response experiment to determine its effect on the biological system. A typical starting range for an initial screen would span several orders of magnitude.
| Assay Type | Recommended Starting Concentration Range | Rationale |
| Cell-Based Assays | 10 nM to 100 µM | This wide range is likely to capture the IC50/EC50 of a moderately potent to weakly active compound, while minimizing the risk of off-target effects at excessively high concentrations. |
| Biochemical Assays | 1 nM to 10 µM | These assays are often more sensitive, and lower concentrations are typically sufficient to observe direct effects on purified proteins or enzymes. |
Q2: How should I prepare a stock solution of this compound?
A2: The solubility of this compound is not well-documented. Therefore, it is crucial to determine its solubility in a suitable solvent.
-
Primary Solvent: Start with 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Aqueous Solubility: After creating the DMSO stock, assess the solubility in your final assay buffer. A common issue is compound precipitation when the DMSO stock is diluted into an aqueous medium. The final DMSO concentration in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts.
Q3: What are the potential off-target effects of this compound?
A3: At high concentrations, small molecules can exhibit non-specific activity. It is generally advised to use the lowest concentration that produces the desired biological effect to minimize off-target effects. For cell-based assays, compounds that are only effective at concentrations greater than 10 µM may be acting non-specifically.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No biological effect observed | Concentration too low: The compound may not be potent enough at the tested concentrations. | - Test a higher concentration range (e.g., up to 100 µM in cell-based assays).- If still no effect, the compound may be inactive in your system. |
| Compound instability: The molecule may be degrading in the assay medium. | - Assess compound stability in media over the time course of the experiment.- Consider using fresh preparations for each experiment. | |
| Poor cell permeability: The compound may not be entering the cells. | - If a biochemical assay shows activity but a cell-based assay does not, permeability may be an issue.- Consider using cell lines with higher expression of relevant transporters or performing cell lysis experiments. | |
| High cell toxicity/death | Concentration too high: The compound may be cytotoxic at the tested concentrations. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range.- Use concentrations well below the toxic threshold for your functional assays. |
| Insolubility and precipitation: The compound may be precipitating out of solution at higher concentrations, leading to non-specific toxicity. | - Visually inspect your assay plates for signs of precipitation.- Reduce the final concentration or the percentage of DMSO. | |
| Inconsistent results between experiments | Variable stock solution quality: The compound may be degrading upon storage or freeze-thaw cycles. | - Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.- Store the stock solution at -20°C or -80°C, protected from light. |
| Cell passage number: The responsiveness of cells can change with high passage numbers. | - Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve in a Cell-Based Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound.
Materials:
-
This compound
-
100% DMSO
-
Appropriate cell line and cell culture medium
-
96-well or 384-well microplates
-
Assay-specific reagents (e.g., for measuring cell viability, proliferation, or a specific biomarker)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the stock solution to create a range of working concentrations. For an initial experiment, a 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
Cell Seeding: Seed your cells in a microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add the diluted compound to the respective wells. Include a vehicle control (DMSO only) and a positive control if available.
-
Incubation: Incubate the plate for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the assay and measure the endpoint using a plate reader.
-
Data Analysis: Plot the response versus the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50/EC50 value.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Technical Support Center: Synthesis of N2-Cyclohexyl-2,3-pyridinediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N2-Cyclohexyl-2,3-pyridinediamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNA r) reaction. This typically involves the reaction of 2-chloro-3-aminopyridine with cyclohexylamine.[1][2] In some cases, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, may be employed to facilitate this transformation, especially to improve yields and reaction conditions.[3][4][5]
Q2: What are the potential impurities I should be aware of during the synthesis?
Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Starting Material-Related Impurities:
-
Unreacted 2-chloro-3-aminopyridine: Incomplete reaction can lead to the presence of this starting material in the crude product.
-
Dichloro-3-aminopyridines: Over-chlorination during the preparation of 2-chloro-3-aminopyridine can result in the formation of dichlorinated isomers (e.g., 2,5-dichloro-3-aminopyridine or 2,6-dichloro-3-aminopyridine), which can be carried through to the final product.[6]
-
-
Reagent-Related Impurities:
-
Cyclohexylamine Degradation Products: At elevated temperatures, cyclohexylamine can degrade to form byproducts such as cyclohexene, aniline, and ammonia.[7]
-
-
Reaction-Related Impurities:
-
N,N-dicyclohexyl-2,3-pyridinediamine: Although less common with a primary amine, over-reaction or side reactions could potentially lead to the formation of a di-substituted product.
-
Byproducts from solvent or base interaction: The choice of solvent and base can influence the formation of minor, unidentified impurities.
-
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials (2-chloro-3-aminopyridine and cyclohexylamine), you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification techniques for this compound?
The primary methods for purifying this compound are:
-
Column Chromatography: This is a highly effective method for separating the desired product from starting materials and most side products. A silica gel stationary phase with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically employed.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent can be an efficient way to obtain highly pure material. The choice of solvent will depend on the solubility profile of the product and impurities.
-
Acid-Base Extraction: An aqueous workup with dilute acid and base can help to remove some impurities. For instance, unreacted 2-chloro-3-aminopyridine and the desired product will have different basicities, which can be exploited for separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time and/or temperature. - Use a higher excess of cyclohexylamine. - Consider using a palladium catalyst (Buchwald-Hartwig conditions) to improve reaction efficiency. |
| Decomposition of starting materials or product. | - Ensure the reaction temperature is not excessively high. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Presence of Unreacted 2-chloro-3-aminopyridine in Product | Insufficient reaction time or temperature. | - Optimize reaction conditions as described above. |
| Inefficient purification. | - Optimize the mobile phase for column chromatography to achieve better separation. - Perform an acid-base extraction during workup to remove the more basic starting material. | |
| Presence of Dichloro-3-aminopyridine Impurities | Impure starting material (2-chloro-3-aminopyridine). | - Source high-purity 2-chloro-3-aminopyridine. - Purify the 2-chloro-3-aminopyridine before use, for example, by recrystallization. |
| - Dichloro-substituted products can often be separated from the desired mono-substituted product by column chromatography due to differences in polarity. | ||
| Formation of Cyclohexylamine Degradation Products | High reaction temperatures. | - Conduct the reaction at the lowest effective temperature. - Minimize reaction time. |
| Difficulty in Isolating a Solid Product | Presence of oily impurities. | - Purify the crude product thoroughly using column chromatography. - Attempt to form a salt (e.g., hydrochloride) of the product, which may be more crystalline. |
Experimental Protocols
Synthesis of 2-chloro-3-aminopyridine (Example from Patent Literature)
A common method for the preparation of 2-chloro-3-aminopyridine involves the chlorination of 3-aminopyridine. One patented method describes reacting 3-aminopyridine with hydrochloric acid and hydrogen peroxide at elevated temperatures (70-80°C). However, this method can lead to over-chlorination. An alternative approach involves the chlorination of 3-aminopyridine with gaseous chlorine at lower temperatures in the presence of a catalyst like ferric chloride to improve selectivity and yield.[8]
General Procedure for Nucleophilic Aromatic Substitution
To a solution of 2-chloro-3-aminopyridine in a suitable solvent (e.g., toluene, dioxane, or DMF), add an excess of cyclohexylamine (typically 2-3 equivalents). A base, such as sodium tert-butoxide, potassium carbonate, or a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine), is often added to scavenge the HCl generated during the reaction. The reaction mixture is heated under an inert atmosphere until TLC or HPLC analysis indicates the consumption of the starting material. After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is suitable for analyzing the purity of this compound and quantifying impurities. A UV detector is typically used for detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities, particularly the degradation products of cyclohexylamine.[6][7][9][10] A capillary column with a non-polar stationary phase is generally used.
Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity | Chemical Structure | Typical Source | Analytical Detection Method |
| 2-chloro-3-aminopyridine | C₅H₅ClN₂ | Unreacted starting material | HPLC, TLC |
| Dichloro-3-aminopyridine | C₅H₄Cl₂N₂ | Impurity in 2-chloro-3-aminopyridine starting material | HPLC, GC-MS |
| Cyclohexene | C₆H₁₀ | Thermal degradation of cyclohexylamine | GC-MS |
| Aniline | C₆H₇N | Thermal degradation of cyclohexylamine | GC-MS, HPLC |
| N,N-dicyclohexyl-2,3-pyridinediamine | C₁₇H₂₇N₃ | Potential side reaction | HPLC, LC-MS |
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Diagram 2: Potential Side Reactions and Impurity Formation
Caption: Formation of key impurities during synthesis.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 9. Dataset on the reductive amination of phenolics with cyclohexylamine over Rh/C and Pd/C: Catalysts characterization and reaction performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N2-Cyclohexyl-2,3-pyridinediamine Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-Cyclohexyl-2,3-pyridinediamine. The information provided is based on established principles of medicinal chemistry and degradation pathways of structurally related compounds, as direct degradation studies on this compound are not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental conditions?
A1: Based on the structure of this compound, which contains a diaminopyridine ring and a cyclohexyl moiety, several degradation pathways can be hypothesized under forced degradation conditions (hydrolysis, oxidation, and photolysis).
-
Hydrolytic Pathway: The amino groups on the pyridine ring could potentially undergo hydrolysis, particularly at extreme pH values, leading to the formation of hydroxylated pyridines. However, aminopyridines are generally stable to hydrolysis under neutral conditions.
-
Oxidative Pathway: The primary and secondary amino groups, as well as the pyridine ring itself, are susceptible to oxidation. Common oxidative degradation products could include N-oxides, hydroxylated derivatives on either the pyridine or cyclohexyl ring, and potentially ring-opened products. The nitrogen atom in the pyridine ring can also be oxidized to an N-oxide.
-
Photolytic Pathway: Exposure to UV or visible light can induce photodegradation. This may involve radical-mediated reactions, leading to a complex mixture of degradation products, including dimers or products of ring cleavage.
Q2: I am observing unexpected peaks in my LC-MS analysis after storing my compound in solution. What could be the cause?
A2: The appearance of new peaks upon storage in solution suggests degradation. The nature of the degradation will depend on the solvent, pH, temperature, and exposure to light and oxygen.
-
In aqueous solutions: Hydrolysis or oxidation may be occurring. Check the pH of your solution, as both acidic and basic conditions can promote hydrolysis of susceptible functional groups.
-
In organic solvents: The stability will depend on the specific solvent. Some solvents can contain impurities (e.g., peroxides in older ethers) that can promote oxidation.
-
General considerations: Ensure your compound is stored protected from light and at an appropriate temperature (typically cold) to minimize degradation. If working with a new batch of solvent, consider running a blank to rule out solvent-related impurities.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
Storage: Store the solid compound in a cool, dark, and dry place. For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, store them at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials or wrapping them in aluminum foil.
-
Solvent Selection: Use high-purity solvents and avoid those known to contain reactive impurities. If oxidative degradation is a concern, consider de-gassing solvents to remove dissolved oxygen.
-
pH Control: If working in aqueous solutions, buffer the solution to a pH where the compound is most stable, which would need to be determined experimentally.
-
Inert Atmosphere: For highly sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the stock solution. | Prepare fresh stock solutions before each experiment. Analyze the stock solution by LC-MS to check for the presence of degradation products. |
| Formation of a more or less active degradant. | If degradation is confirmed, attempt to identify the major degradation products. This may require forced degradation studies to generate sufficient quantities for characterization. |
| Interaction with assay components. | Evaluate the stability of the compound in the assay buffer and in the presence of other assay reagents. |
Issue 2: Difficulty in identifying degradation products by LC-MS.
| Possible Cause | Troubleshooting Step |
| Low abundance of degradation products. | Concentrate the sample or perform forced degradation studies to generate higher levels of the degradants. |
| Co-elution of degradants with the parent compound or other components. | Optimize the LC method (e.g., change the gradient, mobile phase, or column) to improve separation. |
| Ionization suppression. | Dilute the sample or use a different ionization source if available. |
| Degradation products are not ionizable under the current MS conditions. | Try different ionization modes (positive and negative) and sources (e.g., APCI if ESI is not effective). |
Hypothetical Degradation Data
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to guide researchers on what to expect.
| Stress Condition | % Degradation of Parent Compound | Major Degradation Products (% Peak Area) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 8% | DP1 (Hydroxypyridine derivative): 3%, DP2 (Unknown): 2% |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 15% | DP3 (Ring-opened product): 7%, DP4 (Unknown): 4% |
| Oxidation (3% H₂O₂, RT, 24h) | 25% | DP5 (N-oxide): 12%, DP6 (Hydroxylated cyclohexyl): 8% |
| Photolysis (ICH Q1B, 24h) | 35% | Complex mixture, DP7 (Dimer): 10%, multiple minor peaks |
| Thermal (80°C, 48h) | 5% | Minor increase in known impurities |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions as recommended by ICH guidelines.[1][2]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound and the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including a non-stressed control, by a validated stability-indicating LC-MS/MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
-
Determine the mass-to-charge ratio (m/z) of the degradation products and their fragmentation patterns to propose their structures.
-
Calculate the percentage of degradation of the parent compound and the relative abundance of each degradation product.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
how to prevent N2-Cyclohexyl-2,3-pyridinediamine precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of N2-Cyclohexyl-2,3-pyridinediamine in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a synthetic organic compound featuring a pyridinediamine structure substituted with a cyclohexyl group. Its structure, containing basic amine groups, makes its aqueous solubility highly dependent on the pH of the solution. In neutral or alkaline conditions, the compound is likely to be in its less soluble, free base form, which can lead to precipitation in typical cell culture media (pH 7.2-7.4). The non-polar cyclohexyl group also contributes to its relatively low aqueous solubility.
Q2: At what stage of my experiment might I observe precipitation?
Precipitation can occur at several points:
-
During stock solution preparation: If the incorrect solvent or concentration is used.
-
Upon addition to media: The change in pH and the presence of various salts and proteins in the media can cause the compound to crash out of solution.
-
During incubation: Changes in temperature and CO2 levels can alter the media pH and lead to precipitation over time.
-
After freeze-thaw cycles: The stability of the compound in a frozen stock solution may be limited.
Q3: Can the choice of solvent for my stock solution affect precipitation in the media?
Absolutely. While a high concentration stock can be prepared in an organic solvent like DMSO or ethanol, adding this directly to the aqueous media can cause localized supersaturation and immediate precipitation. The final concentration of the organic solvent in the media should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
Troubleshooting Guide: Preventing Precipitation
If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Checks and Simple Modifications
Issue: Precipitate observed immediately after adding the stock solution to the media.
| Potential Cause | Recommended Action |
| High final concentration | Lower the final concentration of this compound in the media. |
| Localized high concentration | Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion. |
| Incorrect stock solvent | Ensure the stock solvent is appropriate (e.g., DMSO) and the final concentration in the media is low (<0.5%). |
| Temperature shock | Pre-warm the media to the experimental temperature (e.g., 37°C) before adding the compound. |
Step 2: pH Optimization
The solubility of this compound, as a basic compound, is expected to increase in more acidic conditions.
Experimental Protocol: pH Adjustment of Media
-
Prepare the desired volume of your cell culture medium.
-
Aseptically transfer a small aliquot of the medium to a separate sterile container for pH measurement.
-
To the main volume of the medium, add small, incremental amounts of sterile, dilute HCl (e.g., 0.1 N) while gently stirring.
-
After each addition, measure the pH of the aliquot until the desired, slightly more acidic pH is reached. Caution: Do not lower the pH to a level that will be detrimental to your cells. A pH range of 6.8-7.2 may be tolerated by many cell lines for short periods.
-
Once the desired pH is achieved, add the this compound stock solution.
-
Filter-sterilize the final solution before use.
Hypothetical Solubility Data of this compound
| Media pH | Expected Solubility (µM) | Observation |
| 6.8 | > 100 | Clear solution |
| 7.0 | ~75 | Clear solution |
| 7.2 | ~40 | Potential for precipitation at higher concentrations |
| 7.4 | ~15 | High likelihood of precipitation |
| 7.6 | < 5 | Precipitate likely |
Note: This data is illustrative and based on the chemical properties of similar compounds. Actual solubility should be determined empirically.
Step 3: Co-solvents and Excipients
If pH adjustment is not feasible or effective, the use of co-solvents or solubility-enhancing excipients can be explored.
Experimental Protocol: Use of a Co-solvent
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a separate sterile tube, prepare an intermediate dilution of the stock solution in a co-solvent such as polyethylene glycol (PEG) 300/400 or propylene glycol.
-
Add this intermediate dilution to the pre-warmed cell culture media dropwise with gentle mixing.
-
Ensure the final concentration of all solvents is non-toxic to the cells.
Troubleshooting Workflow Diagram
A workflow diagram for troubleshooting the precipitation of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical Signaling Pathway Involving a Pyridinediamine Derivative
This diagram illustrates a hypothetical signaling pathway where a pyridinediamine derivative acts as an inhibitor of a kinase.
A hypothetical signaling pathway where this compound inhibits a kinase.
Experimental Workflow for Testing Compound Solubility
This workflow outlines the steps to empirically determine the solubility of this compound in your specific media.
An experimental workflow for determining the solubility of this compound.
dealing with batch-to-batch variability of N2-Cyclohexyl-2,3-pyridinediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-Cyclohexyl-2,3-pyridinediamine. The information provided is intended to help address potential batch-to-batch variability and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our biological assays with different batches of this compound. What could be the cause?
A1: Inconsistent results with different batches of a chemical compound are often attributed to batch-to-batch variability. This can manifest as differences in purity, impurity profile, residual solvents, or even physical properties.[1][2][3] Even minor variations in these parameters can significantly impact the biological activity and experimental outcomes.[1][3][4] It is crucial to perform comprehensive quality control checks on each new batch to ensure it meets the required specifications for your experiments.[5][6]
Q2: What are the common types of impurities that could be present in this compound and how can they affect our experiments?
A2: Impurities in active pharmaceutical ingredients (APIs) and intermediates can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[7]
-
Organic Impurities: These can include starting materials, by-products of the synthesis, intermediates, and degradation products.[2][7] These impurities may have their own biological activity, which could lead to off-target effects or interfere with the activity of the primary compound, resulting in inconsistent assay results.[1][3]
-
Inorganic Impurities: These are often reagents, ligands, catalysts, or heavy metals that may be introduced during the manufacturing process.[7] They can be toxic to cells or interfere with analytical techniques.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[7] These can have direct cytotoxic effects or alter the solubility and bioavailability of the compound.
Q3: What initial steps should we take when we receive a new batch of this compound?
A3: Upon receiving a new batch, it is essential to perform incoming quality control (QC) to verify its identity and purity. We recommend the following initial steps:
-
Review the Certificate of Analysis (CoA): Carefully examine the CoA provided by the manufacturer.[8] Compare the reported purity and analytical data with the specifications from previous batches if available.
-
Visual Inspection: Visually inspect the compound for any inconsistencies in physical appearance, such as color or crystal form, compared to previous batches.[6]
-
Identity Confirmation: Confirm the identity of the compound using a suitable analytical technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Purity Assessment: Determine the purity of the new batch using High-Performance Liquid Chromatography (HPLC). This will also help in identifying any new or elevated impurities compared to a reference batch.[5][7]
Troubleshooting Guides
Issue 1: Decreased Potency or Efficacy in Cell-Based Assays
If you observe a significant decrease in the expected biological activity with a new batch of this compound, follow these troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased potency.
Quantitative Data Summary
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 97.2% | ≥ 99.0% |
| Major Impurity 1 | 0.2% | 1.5% | ≤ 0.5% |
| New Impurity | Not Detected | 0.8% | Not Detected |
| Solubility (DMSO) | 50 mg/mL | 35 mg/mL | ≥ 45 mg/mL |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and to identify and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
Time (min) % A % B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.
-
Analysis: Calculate the area percent of the main peak relative to the total peak area to determine purity.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
-
Objective: To identify the molecular weights of any impurities present in the sample.
-
Instrumentation: LC-MS system.
-
Method: Utilize the same chromatographic conditions as the HPLC method, with the eluent directed to the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Correlate the retention times of impurity peaks from the HPLC chromatogram with the mass spectra to determine the molecular weights of the impurities.
Issue 2: Increased Cytotoxicity or Off-Target Effects
If a new batch of this compound exhibits unexpected cytotoxicity or off-target effects, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for increased cytotoxicity.
Quantitative Data Summary
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria (ICH Limits) |
| Residual Acetone (ppm) | 200 | 1500 | ≤ 5000 |
| Residual Dichloromethane (ppm) | 50 | 800 | ≤ 600 |
| Lead (Pb) (ppm) | < 1 | 15 | ≤ 10 |
| Palladium (Pd) (ppm) | 5 | 25 | ≤ 10 |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Objective: To identify and quantify residual solvents in the this compound sample.
-
Instrumentation: Headspace GC-MS system.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) and seal the vial.
-
GC Conditions:
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Inlet Temperature: 250°C
-
Oven Program: Start at 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: 35-350 amu.
-
-
Analysis: Identify solvents by their retention time and mass spectrum, and quantify using a calibration curve prepared with known standards.
2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurity Analysis
-
Objective: To detect and quantify trace elemental impurities, particularly heavy metals.
-
Instrumentation: ICP-MS system.
-
Sample Preparation: Digest the sample using a microwave digestion system with concentrated nitric acid and hydrochloric acid. Dilute the digested sample with deionized water to a suitable concentration.
-
Analysis: Analyze the sample solution using the ICP-MS. Quantify the elemental impurities by comparing the signal intensities with those of certified reference materials.
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound may be proprietary or under investigation, batch-to-batch variability can have significant implications for pathway analysis. Impurities could act as agonists, antagonists, or allosteric modulators of the target protein or other off-target proteins, leading to confounding results.
Caption: Impact of an impurity on signaling pathways.
This diagram illustrates how a pure batch (Batch A) of this compound may selectively activate the intended signaling pathway, while a batch containing a biologically active impurity (Batch B) could lead to the activation of an off-target pathway, resulting in unexpected biological effects. It is therefore critical to ensure the chemical purity and consistency of each batch to obtain reliable and reproducible data in signaling pathway studies.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 3. veeprho.com [veeprho.com]
- 4. How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy - Pharmacy Business [pharmacy.biz]
- 5. Quality Control & Purity Standards for Pharma Intermediates [apexvia.com]
- 6. Top 5 Tips About Quality Control of Pharma Intermediates Production - www.pharmasources.com [pharmasources.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. nbinno.com [nbinno.com]
N2-Cyclohexyl-2,3-pyridinediamine interfering with assay signals
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are encountering potential assay interference when using N2-Cyclohexyl-2,3-pyridinediamine.
Frequently Asked Questions (FAQs)
Q1: My assay signal (e.g., fluorescence, luminescence) is unexpectedly altered in the presence of this compound. What could be the cause?
A: Altered assay signals in the presence of a test compound like this compound can stem from several factors unrelated to its intended biological activity. These can include direct interference with the detection method, compound impurities, or non-specific interactions with assay components. It is crucial to deconvolute these possibilities from a true biological effect.
Q2: Could this compound be a Pan-Assay Interference Compound (PAINS)?
A: While this compound may not be a classically defined PAIN, its substructure, particularly the 2,3-pyridinediamine moiety, has the potential to engage in off-target activities. Pyridine and pyrimidine derivatives have been noted for their ability to chelate metal ions, which can disrupt assays reliant on specific metal cofactors.[1] Computational tools and predictive models can offer initial flags for potential PAINS, but experimental validation is essential.[2]
Q3: Are there known mechanisms by which compounds similar to this compound interfere with assays?
A: Yes, compounds with similar heterocyclic scaffolds can interfere through various mechanisms:
-
Metal Chelation: The vicinal diamine arrangement on the pyridine ring can chelate metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) that may be present as impurities or as essential cofactors for enzymes in your assay.[1][3]
-
Redox Activity: The compound could undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage assay components or interfere with redox-sensitive readouts.
-
Thiol Reactivity: Although less common for this specific structure, some compounds can react with cysteine residues in proteins, leading to non-specific inhibition.[4]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and non-specifically inhibit enzymes.
Q4: What are the first steps I should take to troubleshoot potential assay interference?
A: Begin by confirming the purity and identity of your this compound sample using methods like HPLC-MS and NMR. Subsequently, perform a series of control experiments to identify the source of interference. A detailed workflow for this is provided in the troubleshooting guides below.
Troubleshooting Guides
Guide 1: Initial Assessment of Assay Interference
This guide helps you determine if this compound is directly interfering with your assay readout.
Experimental Protocol: Assay Signal Interference Test
-
Objective: To assess the direct effect of this compound on the assay's detection modality in the absence of the biological target.
-
Methodology:
-
Prepare a standard assay buffer.
-
Set up two sets of reactions:
-
Control: Assay buffer with all detection reagents (e.g., fluorescent substrate, luciferase, etc.) but without the biological target (e.g., enzyme, cells).
-
Test: Same as the control, but with the addition of this compound at the concentrations used in your primary assay.
-
-
Incubate under standard assay conditions (time, temperature).
-
Measure the signal (e.g., fluorescence, absorbance, luminescence).
-
-
Interpretation of Results:
| Scenario | Observation | Potential Cause | Next Steps |
| 1 | No significant difference in signal between control and test wells. | Direct interference with the detection method is unlikely. | Proceed to Guide 2. |
| 2 | Signal is significantly increased or decreased in test wells. | The compound may be an intrinsic fluorophore/quencher, a luciferase inhibitor/enhancer, or interacts with the detection reagents. | Characterize the nature of the interference (e.g., measure compound's fluorescence spectrum). Consider alternative detection methods. |
Guide 2: Investigating Non-Specific Inhibition Mechanisms
This guide provides protocols to investigate common mechanisms of non-specific assay interference.
Experimental Protocol: Metal Chelation Assessment
-
Objective: To determine if the observed activity of this compound is due to chelation of trace metal contaminants.
-
Methodology:
-
Run your primary assay with this compound to establish a baseline IC50 value.
-
Repeat the assay, but pre-incubate the assay buffer with a strong, non-interfering chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridylmethyl)ethane-1,2-diamine) at a low micromolar concentration.[3]
-
Determine the IC50 of this compound in the presence of TPEN.
-
-
Data Presentation: Hypothetical IC50 Shift due to Metal Chelation
| Condition | This compound IC50 (µM) |
| Standard Assay Buffer | 1.5 |
| Assay Buffer + 10 µM TPEN | > 50 |
-
Interpretation: A significant rightward shift in the IC50 value in the presence of TPEN suggests that the compound's activity is at least partially dependent on the chelation of trace metal ions.
Experimental Protocol: Thiol Reactivity Assessment
-
Objective: To assess if this compound is reacting with thiol groups in your target protein.
-
Methodology:
-
Establish the baseline IC50 of your compound.
-
Repeat the assay in the presence of a high concentration (e.g., 1 mM) of a strong reducing agent like Dithiothreitol (DTT).[4]
-
Measure the IC50 of this compound in the presence of DTT.
-
-
Data Presentation: Hypothetical IC50 Shift due to Thiol Reactivity
| Condition | This compound IC50 (µM) |
| Standard Assay Buffer | 2.0 |
| Assay Buffer + 1 mM DTT | 25.0 |
-
Interpretation: A significant rightward shift in the IC50 in the presence of DTT suggests that the compound may be acting as a thiol-reactive species.
Visualizing Troubleshooting Logic and Workflows
Below are diagrams illustrating the decision-making process and experimental workflows for troubleshooting assay interference.
Caption: Initial troubleshooting workflow for assay interference.
Caption: Workflow for investigating non-specific inhibition mechanisms.
Caption: Logical relationship of control vs. experimental arms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: N2-Cyclohexyl-2,3-pyridinediamine Purification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of N2-Cyclohexyl-2,3-pyridinediamine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and similar pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 2,3-pyridinediamine, residual catalysts, and byproducts from side reactions. Depending on the synthetic route, isomeric products or over-alkylated species can also be present.
Q2: My compound is exhibiting significant tailing on the TLC plate and during column chromatography. What is the cause and how can I fix it?
A2: Tailing is a common issue when purifying basic compounds like pyridinediamines on acidic silica gel.[1][2] The basic amine groups interact strongly with the acidic silanol groups of the stationary phase, leading to poor separation and broad peaks.[1][2] To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount (0.5-1%) of a competing base like triethylamine (TEA) or ammonia into your mobile phase.[1][2] This neutralizes the acidic sites on the silica, improving peak shape.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel for your column.[1][2]
-
Switch to Reverse-Phase Chromatography: If applicable, reverse-phase (e.g., C18) chromatography can be an effective alternative.
Q3: What is a good starting point for a recrystallization solvent system?
A3: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, consider screening solvents such as isopropanol, ethanol, acetonitrile, or mixtures like ethyl acetate/hexane. The optimal system will depend on the specific impurity profile.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis. Purity can be further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy to ensure structural integrity and the absence of proton-bearing impurities, and Mass Spectrometry (MS) to confirm the molecular weight.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | 1. Strong Adsorption: The compound is irreversibly sticking to the silica gel due to strong acid-base interactions.[2] 2. Degradation: The compound may be unstable on the acidic silica surface. 3. Improper Solvent Polarity: The eluent is not polar enough to elute the compound effectively, or too polar, causing co-elution with impurities. | 1. Add triethylamine (0.5-1%) to the eluent to reduce strong adsorption.[1][2] 2. Switch to a neutral stationary phase like alumina or consider a faster purification technique. 3. Perform thorough TLC analysis to determine the optimal solvent system before scaling up the column. |
| Product Oils Out During Recrystallization | 1. Solvent Choice: The selected solvent is not optimal, or the compound is melting instead of dissolving ("melting point depression"). 2. Cooling Rate: The solution was cooled too rapidly, preventing proper crystal lattice formation. 3. High Impurity Load: Significant impurities can inhibit crystallization. | 1. Rescreen for a more suitable solvent or use a solvent/anti-solvent system. 2. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Scratch the inside of the flask to induce nucleation. 3. First, pass the crude material through a silica plug to remove gross impurities before attempting recrystallization. |
| Persistent Impurity in NMR/HPLC Post-Purification | 1. Co-elution: An impurity has a similar polarity to the product and elutes at the same time. 2. Isomeric Impurity: A structural isomer may be present that is difficult to separate under the current conditions. 3. Thermal Degradation: The compound may have degraded during solvent evaporation (if done at high temperatures). | 1. Modify the chromatographic system. If using Hexane/EtOAc, try a different system like DCM/Methanol.[2] 2. Consider preparative HPLC with a different column (e.g., phenyl-hexyl instead of C18) or a different mobile phase system to alter selectivity. 3. Evaporate solvents under reduced pressure at a lower temperature (e.g., 30-40°C). |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate the common issue of amine tailing on silica gel.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that provides a retention factor (Rf) of ~0.3 for the target compound.
-
Prepare the chosen eluent and add 0.5% (v/v) triethylamine (TEA). For example, for 1 L of 95:5 DCM/MeOH, add 5 mL of TEA.
-
-
Column Preparation:
-
Select a silica gel column appropriate for your sample size (typically a 40-100x mass ratio of silica to crude material).
-
Equilibrate the column by flushing with 3-5 column volumes of the TEA-modified mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble compounds, create a dry-load slurry by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using the TEA-modified eluent. A gradient elution (gradually increasing polarity) may be necessary to separate impurities effectively.
-
Collect fractions and monitor them by TLC to pool the pure fractions containing the desired product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
To remove the residual TEA, co-evaporate with a solvent like toluene or perform a mild acidic wash if the product is stable.[3]
-
Protocol 2: High-Purity Recrystallization
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the purified compound into several test tubes.
-
Add a few drops of different solvents (e.g., isopropanol, ethanol, acetonitrile) to each tube.
-
Identify a solvent that dissolves the compound when heated but results in crystal formation upon cooling.
-
-
Dissolution:
-
Place the bulk material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the carbon.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under a high vacuum to remove all residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for peak tailing in chromatography.
References
Validation & Comparative
In-depth Biological Validation of N2-Cyclohexyl-2,3-pyridinediamine Remains Elusive Due to Lack of Publicly Available Data
A comprehensive analysis of the biological effects of N2-Cyclohexyl-2,3-pyridinediamine, including comparative performance data and detailed experimental protocols, cannot be provided at this time due to a significant lack of specific research findings in publicly accessible scientific literature and databases.
Despite extensive searches for biological activity, mechanism of action, and experimental data related to this compound, no dedicated studies detailing its effects were identified. The scientific community, including researchers, scientists, and drug development professionals, relies on published, peer-reviewed data to validate the biological impact of any given compound. In the case of this compound, such foundational information appears to be unpublished or not widely disseminated.
While the broader class of pyridine derivatives has been explored for various therapeutic applications, including anticancer and antimicrobial activities, this general information cannot be extrapolated to predict the specific biological profile of this compound. Structure-activity relationships within chemical families can be highly nuanced, and the biological effects of a compound are determined by its unique chemical structure.
For a thorough and objective comparison guide to be created, several key pieces of information are essential:
-
Quantitative Biological Data: This includes metrics such as IC50 or EC50 values from various assays (e.g., cytotoxicity, enzyme inhibition), which are crucial for comparing the potency of this compound with alternative compounds.
-
Detailed Experimental Protocols: Methodologies for key experiments, including the specific cell lines, reagents, and conditions used, are necessary for the critical evaluation and replication of any reported findings.
-
Mechanism of Action and Signaling Pathways: Understanding the molecular targets and the signaling cascades affected by a compound is fundamental to assessing its biological effects and therapeutic potential.
Without this specific information for this compound, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible.
It is important to note that information on related but structurally distinct compounds, such as imidazopyridine or pyrido[2,3-d]pyrimidine derivatives, has been identified. For instance, some imidazopyridine analogues have been investigated for their in vitro cytotoxic activities against various cancer cell lines. However, these findings are not directly applicable to this compound.
Researchers and drug development professionals interested in the biological effects of this compound are encouraged to conduct initial in vitro screening and subsequent mechanistic studies to generate the necessary data for a comprehensive evaluation. Until such research is published, a detailed and validated comparison guide cannot be responsibly compiled.
Comparative Analysis of N2-Cyclohexyl-2,3-pyridinediamine and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N2-Cyclohexyl-2,3-pyridinediamine and its structurally related analogs. Due to the limited publicly available data on this compound, this guide focuses on a broader class of its analogs, particularly pyridopyrimidines and other pyridine derivatives, which have been the subject of extensive research in drug discovery.
This document synthesizes experimental data to compare the performance of these compounds, offering insights into their potential as therapeutic agents. The analysis is based on their biological activities, including cytotoxicity against cancer cell lines and inhibition of key enzymes in signaling pathways.
Overview of Biological Activities
Analogs of this compound, particularly those with a fused pyrido[2,3-d]pyrimidine scaffold, have demonstrated significant potential in oncology and infectious diseases. These compounds have been investigated as inhibitors of various protein kinases, such as PIM-1, CDK2, and PI3K/mTOR, which are crucial regulators of cell cycle progression, proliferation, and survival. Furthermore, certain pyridine derivatives have shown promising activity against Mycobacterium tuberculosis by targeting the MmpL3 protein, which is essential for the transport of mycolic acids in the bacterial cell wall.
Comparative Performance Data
The following tables summarize the biological activity of representative analogs of this compound. The data is compiled from various studies to provide a comparative overview of their potency.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Analogs against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Citation |
| Compound 4 | MCF-7 (Breast) | 0.57 | PIM-1 Kinase | [1] |
| Compound 11 | MCF-7 (Breast) | 1.31 | PIM-1 Kinase | [1] |
| Compound 4 | HepG2 (Liver) | 1.13 | PIM-1 Kinase | [1] |
| Compound 11 | HepG2 (Liver) | 0.99 | PIM-1 Kinase | [1] |
| Compound 7l | MV4-11 (Leukemia) | 0.83 | CDK2 | [2] |
| Compound 7l | HT-29 (Colon) | 2.12 | CDK2 | [2] |
| Compound 7l | MCF-7 (Breast) | 3.12 | CDK2 | [2] |
| Compound 7l | HeLa (Cervical) | 8.61 | CDK2 | [2] |
| Imidazopyridine analogue 10 | HCT-116 (Colon) | 6-7 µg/mL | Not specified | [3] |
| Imidazopyridine analogue 10 | K562 (Leukemia) | 6-7 µg/mL | Not specified | [3] |
| Imidazopyridine analogue 10 | HL-60 (Leukemia) | 6-7 µg/mL | Not specified | [3] |
Table 2: Kinase Inhibitory Activity of Pyridine Analogs
| Compound Class | Target Kinase | Compound ID | IC50 (nM) | Citation |
| Pyrido[4,3-d]pyrimidine | PIM-1 | SKI-O-068 | 123 | [4] |
| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2/cyclin A2 | 7l | 64.42 | [2] |
| Pyridopyrimidinone | PI3Kα | 31 | 3.4 | [5] |
| Pyridopyrimidinone | mTOR | 31 | 4.7 | [5] |
Table 3: Antitubercular Activity of Pyridine-2-methylamine Derivatives
| Compound ID | Target | M. tuberculosis Strain | MIC (µg/mL) | Citation |
| 62 | MmpL3 | H37Rv | 0.016 | [6][7] |
| 62 | MDR/XDR-TB | Clinically isolated | 0.0039-0.0625 | [6][7] |
| 21 | MmpL3 | H37Rv | 0.5-1 | [6] |
| 25 | MmpL3 | H37Rv | 0.5-1 | [6] |
| 30 | MmpL3 | H37Rv | 0.5-1 | [6] |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of these compounds is rooted in their ability to modulate key signaling pathways implicated in disease pathogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Dual inhibitors of PI3K and mTOR, such as the pyridopyrimidinone derivatives, represent a promising strategy to overcome feedback loops and resistance mechanisms.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the compounds discussed in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.[9][10]
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay
Biochemical assays are employed to determine the in vitro potency of compounds against their target kinases.[12][13] These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.
Principle: A common method involves quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is one such luminescent assay.[14][15]
General Protocol:
-
Kinase Reaction: Incubate the kinase, substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer.
-
Reaction Termination and ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add a detection reagent that converts the ADP produced into ATP.
-
Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is correlated with kinase activity.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion
The analogs of this compound, particularly the pyrido[2,3-d]pyrimidine derivatives, represent a rich source of bioactive compounds with significant potential for the development of novel therapeutics. Their diverse pharmacological activities, including potent kinase inhibition and antitubercular effects, underscore the importance of this chemical scaffold in medicinal chemistry. The data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers working on the design and development of next-generation inhibitors targeting key cellular pathways in cancer and infectious diseases. Further structure-activity relationship (SAR) studies and lead optimization are warranted to translate these promising findings into clinical candidates.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 41082-18-2,this compound | lookchem [lookchem.com]
- 4. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Studies of Aminopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The aminopyridine scaffold is a privileged structure in this endeavor, forming the core of numerous potent kinase inhibitors. However, achieving selectivity across the highly conserved human kinome remains a significant challenge. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, rigorous cross-reactivity profiling is a critical step in the characterization of any new chemical entity.
This guide provides a comparative framework for understanding and evaluating the cross-reactivity of aminopyridine-based compounds, using N2-Cyclohexyl-2,3-pyridinediamine as a representative member of this class. Due to the limited publicly available cross-reactivity data for this specific compound, we will present a case study based on published data for structurally related aminopyridine kinase inhibitors to illustrate the principles and methodologies of a comprehensive selectivity assessment.
Case Study: Selectivity Profiling of Aminopyridine-Based VRK1 Inhibitors
In a study aimed at developing inhibitors for Vaccinia-related kinases (VRK1 and VRK2), a series of aminopyridine derivatives were synthesized and profiled against a panel of 48 human kinases.[1] The data below summarizes the inhibitory activity of three such compounds, highlighting their on-target potency and off-target interactions.
Data Presentation: Kinase Selectivity of Aminopyridine Derivatives
The following table presents the percentage of residual kinase activity in the presence of 1 µM of each test compound. A lower percentage indicates stronger inhibition. The selectivity score (S50) represents the fraction of kinases in the panel inhibited by more than 50%.[1]
| Kinase Target | Compound 1 (% Residual Activity) | Compound 5 (% Residual Activity) | Compound 26 (% Residual Activity) |
| VRK1 (Target) | Potent Inhibition (IC50 driven) | Potent Inhibition (IC50 driven) | 150 nM (IC50) |
| AKT1 | >80 | >80 | >80 |
| AURA | <40 | <40 | >80 |
| AURB | <40 | <40 | >80 |
| CAMK2D | >80 | >80 | >80 |
| CDK2 | >80 | >80 | >80 |
| CHEK1 | 40-80 | <40 | >80 |
| CK1D | >80 | >80 | >80 |
| CK2A1 | >80 | >80 | >80 |
| CLK1 | <40 | <40 | <40 |
| DMPK | >80 | >80 | >80 |
| DYRK1A | <40 | <40 | <40 |
| EGFR | >80 | >80 | >80 |
| EPHA2 | >80 | >80 | >80 |
| ERK1 | >80 | >80 | >80 |
| ERK2 | >80 | >80 | >80 |
| GSK3B | >80 | >80 | >80 |
| HIPK1 | <40 | <40 | >80 |
| JNK1 | >80 | >80 | >80 |
| JNK2 | >80 | >80 | >80 |
| JNK3 | >80 | >80 | >80 |
| LCK | >80 | >80 | >80 |
| MAP4K4 | >80 | >80 | >80 |
| MAPKAPK2 | >80 | >80 | >80 |
| MEK1 | >80 | >80 | >80 |
| MST4 | >80 | >80 | >80 |
| p38a | >80 | >80 | >80 |
| p38b | >80 | >80 | >80 |
| p38g | >80 | >80 | >80 |
| p38d | >80 | >80 | >80 |
| PAK1 | >80 | >80 | >80 |
| PIM1 | <40 | <40 | >80 |
| PKA | >80 | >80 | >80 |
| PKCA | >80 | >80 | >80 |
| PKG1A | >80 | >80 | >80 |
| PLK1 | >80 | >80 | >80 |
| ROCK1 | >80 | >80 | >80 |
| ROCK2 | >80 | >80 | >80 |
| RSK1 | >80 | >80 | >80 |
| SGK1 | >80 | >80 | >80 |
| SRC | >80 | >80 | >80 |
| SYK | >80 | >80 | >80 |
| TAOK2 | >80 | >80 | >80 |
| TIE2 | >80 | >80 | >80 |
| TRKA | >80 | >80 | >80 |
| VEGFR2 | >80 | >80 | >80 |
| Selectivity Score (S50) | 0.25 | 0.25 | 0.04 |
Data adapted from E. Fedorov, et al., J. Med. Chem. 2019, 62, 17, 7865–7878.[1]
Analysis of Cross-Reactivity:
As illustrated in the table, Compounds 1 and 5 exhibit significant off-target activity, inhibiting several kinases such as AURA, AURB, CLK1, DYRK1A, HIPK1, and PIM1, resulting in a selectivity score of 0.25. In contrast, Compound 26 demonstrates markedly improved selectivity, with an S50 score of 0.04, primarily inhibiting its intended target VRK1 and showing significant inhibition of only two other kinases in the panel (CLK1 and DYRK1A) at the tested concentration.[1] This highlights how subtle structural modifications to the aminopyridine scaffold can dramatically alter the cross-reactivity profile.
Experimental Protocols
A variety of methodologies are employed to assess the selectivity of kinase inhibitors. The choice of assay depends on the desired throughput, the nature of the inhibitor, and the specific questions being addressed.
1. In Vitro Kinase Profiling (Biochemical Assays)
-
Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.
-
General Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase in the presence of the test compound.
-
Common Methodologies:
-
Radiometric Assays: A widely used method that utilizes radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The incorporation of the radiolabeled phosphate into a peptide or protein substrate is quantified.
-
Fluorescence/Luminescence-Based Assays: These assays employ various detection methods, such as:
-
Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a lanthanide donor and an acceptor fluorophore to detect phosphorylation.
-
Luminescence-Based ATP Detection: Measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): Uses a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
2. Cellular Assays
-
Objective: To assess the effect of an inhibitor on kinase activity and signaling pathways within a cellular context.
-
General Principle: These assays measure the phosphorylation of downstream substrates of the target kinase in cells treated with the inhibitor.
-
Common Methodologies:
-
Western Blotting: Uses phospho-specific antibodies to detect the phosphorylation status of specific proteins in cell lysates.
-
In-Cell ELISA/Western: High-throughput plate-based immunoassays to quantify the phosphorylation of specific cellular proteins.
-
Flow Cytometry: Can be used to measure the phosphorylation of intracellular proteins on a single-cell level.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing evidence of target engagement.
-
Visualizing Cross-Reactivity Assessment and Implications
Kinase Inhibitor Screening Workflow
Caption: A typical workflow for assessing the cross-reactivity of kinase inhibitors.
Hypothetical Signaling Pathway and Off-Target Effects
Caption: On-target vs. off-target effects of a hypothetical aminopyridine kinase inhibitor.
References
Navigating Target Engagement: A Comparative Guide for N2-Cyclohexyl-2,3-pyridinediamine and Kinase Inhibitor Alternatives
For researchers, scientists, and drug development professionals, confirming the direct interaction of a compound with its intended biological target is a critical step in the drug discovery pipeline. While N2-Cyclohexyl-2,3-pyridinediamine has been noted for its cytotoxic effects in preliminary studies, its specific molecular target remains to be elucidated. This guide provides a comprehensive framework for determining the target engagement of novel compounds like this compound and presents a comparative analysis of established kinase inhibitors that share a similar structural scaffold, offering insights into potential mechanisms of action.
Section 1: A Roadmap to Target Identification and Validation
Given that the pyridinediamine scaffold is a common feature in many kinase inhibitors, a logical first step in characterizing this compound is to assess its activity against a broad panel of human kinases.
Experimental Workflow: Kinome Screening and Target Validation
A robust approach to identifying the molecular target of a novel compound involves a multi-step experimental workflow. This process begins with a broad screening to identify potential targets, followed by more focused assays to confirm and quantify the interaction.
Key Experimental Protocols
1.2.1 Kinobeads Competition Binding Assay for Target Discovery
This chemoproteomics approach allows for the identification of kinase targets in a cellular lysate.
-
Cell Lysate Preparation: Cells of interest are cultured and harvested. The cells are lysed to release proteins, and the total protein concentration is determined.
-
Compound Incubation: The cell lysate is incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
Kinobeads Enrichment: A mixture of broad-spectrum kinase inhibitors immobilized on beads (Kinobeads) is added to the lysates. Kinases that are not bound to the test compound will bind to the Kinobeads.
-
Pull-down and Digestion: The beads are washed to remove non-specifically bound proteins. The bound kinases are then eluted and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads indicates that the test compound is engaging that kinase.[1]
1.2.2 Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for confirming target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Cell Treatment: Intact cells are incubated with the test compound at various concentrations or with a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Protein Quantification: The amount of the soluble target protein in the supernatant is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound is binding to and stabilizing the target protein. For a more quantitative measure, an isothermal dose-response (ITDR) experiment can be performed at a fixed temperature, where the amount of soluble protein is measured as a function of compound concentration.[2][3][4]
Section 2: Comparative Analysis of CDK4/6 Inhibitors
While the specific target of this compound is unknown, we can draw comparisons from established kinase inhibitors with related structural motifs. The pyrido[2,3-d]pyrimidine core, for instance, is found in several inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.
The CDK4/6-Cyclin D-Rb Signaling Pathway
CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes required for the transition from the G1 to the S phase of the cell cycle. Inhibitors of CDK4/6 block this process, leading to cell cycle arrest.
Performance Comparison of Approved CDK4/6 Inhibitors
Three CDK4/6 inhibitors, Palbociclib, Ribociclib, and Abemaciclib, are approved for the treatment of HR+/HER2- breast cancer. While they share a common mechanism of action, they exhibit subtle differences in their biochemical potency and kinase selectivity.
| Compound | Target | IC50 (nM) | Selectivity Ratio (CDK4:CDK6) |
| Palbociclib | CDK4 | 9-11 | ~1:1.5 |
| CDK6 | 15 | ||
| Ribociclib | CDK4 | 10 | ~1:4 |
| CDK6 | 39 | ||
| Abemaciclib | CDK4 | 2 | ~1:5 |
| CDK6 | 9.9 | ||
| Data compiled from published literature.[5] |
Abemaciclib demonstrates the highest potency against CDK4 and a greater selectivity for CDK4 over CDK6 compared to Palbociclib and Ribociclib.[5] These differences in potency and selectivity may contribute to variations in their clinical efficacy and side-effect profiles.
Conclusion
While the definitive molecular target of this compound awaits experimental confirmation, the methodologies outlined in this guide provide a clear path for its elucidation. By employing techniques such as Kinobeads-based proteomic screening and Cellular Thermal Shift Assays, researchers can effectively identify and validate its target engagement. Furthermore, the comparative analysis of established CDK4/6 inhibitors serves as a valuable reference for understanding how subtle variations in potency and selectivity against a common target can have significant biological and clinical implications. This framework will be instrumental for scientists and drug development professionals in advancing the characterization of novel compounds like this compound.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of N2-Cyclohexyl-2,3-pyridinediamine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported activity of a derivative of N2-Cyclohexyl-2,3-pyridinediamine with established alternatives in the context of cancer cell cytotoxicity. Due to the limited publicly available data on this compound, this guide focuses on a closely related analogue and provides standardized experimental protocols for independent verification.
Quantitative Data Summary
| Compound/Drug | Target Cell Line(s) | IC50 Value | Reference |
| Imidazopyridine analogue of this compound | HCT-116 (Human colon cancer), K562 (Human myelogenous leukemia), HL-60 (Human promyelocytic leukemia) | 6-7 µg/mL | [1] |
| 5-Fluorouracil | Colon Cancer | Varies (cell line dependent) | [2][3] |
| Oxaliplatin | Colon Cancer | Varies (cell line dependent) | [2][3][4] |
| Cytarabine | Leukemia | Varies (cell line dependent) | [5] |
| Daunorubicin | Leukemia | Varies (cell line dependent) | [5] |
Note: IC50 values for standard drugs are highly dependent on the specific cell line and experimental conditions and are provided here for comparative context.
Experimental Protocols
To facilitate independent verification and comparison, a detailed methodology for a standard cytotoxicity assay is provided below.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound or its analogue
-
HCT-116, K562, and HL-60 cancer cell lines
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells (HCT-116), seed at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in a 96-well plate.
-
For suspension cells (K562, HL-60), seed at a density of 0.5 x 10^5 to 1.0 x 10^5 cells/well.
-
Incubate the plates overnight in a CO2 incubator to allow for cell attachment and recovery.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[8]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Experimental and logical relationships
The following diagrams illustrate a typical workflow for screening cytotoxic compounds and a key signaling pathway often implicated in cancer cell proliferation.
Caption: Experimental workflow for determining the cytotoxic activity of a compound.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. Cas 41082-18-2,this compound | lookchem [lookchem.com]
- 2. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 3. Chemotherapy for colorectal cancer | GCCA [globalcca.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Drugs Approved for Leukemia - NCI [cancer.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
side-by-side comparison of N2-Cyclohexyl-2,3-pyridinediamine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of two prominent synthetic methods for obtaining N2-Cyclohexyl-2,3-pyridinediamine, a key intermediate in the development of various pharmacologically active compounds. The methods discussed are Reductive Amination and Buchwald-Hartwig Amination, each offering distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.
At a Glance: Method Comparison
| Feature | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 2,3-Diaminopyridine, Cyclohexanone | 2-Halo-3-aminopyridine (e.g., 2-bromo-3-aminopyridine), Cyclohexylamine |
| Key Reagents | Reducing agent (e.g., Sodium triacetoxyborohydride), Acetic Acid | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., Sodium tert-butoxide) |
| Reaction Conditions | Typically milder, often one-pot | Requires inert atmosphere, potentially higher temperatures |
| Potential Yield | Moderate to high | Moderate to high |
| Key Advantages | Atom economical, avoids transition metals | Broad substrate scope, high functional group tolerance |
| Key Disadvantages | Potential for over-alkylation, imine intermediate stability can be a factor | Cost of palladium catalyst and ligands, requires careful exclusion of air and moisture |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthesis method.
Figure 1. Reaction scheme for the synthesis of this compound via Reductive Amination.
Figure 2. Reaction scheme for the synthesis of this compound via Buchwald-Hartwig Amination.
Experimental Protocols
Detailed experimental procedures for each method are provided below. These protocols are based on established chemical literature and patents for similar transformations and have been adapted for the synthesis of the target molecule.
Method 1: Reductive Amination
This one-pot procedure involves the formation of an imine intermediate from 2,3-diaminopyridine and cyclohexanone, followed by its in-situ reduction.
Materials:
-
2,3-Diaminopyridine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in dichloromethane, add cyclohexanone (1.1 eq) and acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Buchwald-Hartwig Amination
This method utilizes a palladium catalyst to couple 2-bromo-3-aminopyridine with cyclohexylamine.
Materials:
-
2-Bromo-3-aminopyridine
-
Cyclohexylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask, followed by 2-bromo-3-aminopyridine (1.0 eq) and cyclohexylamine (1.2 eq).
-
Seal the flask and heat the reaction mixture at 100-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
While specific yield and purity data for the direct synthesis of this compound are not extensively published, the following table provides expected ranges based on analogous reactions reported in the literature. Actual results may vary depending on reaction scale and optimization.
| Parameter | Reductive Amination | Buchwald-Hartwig Amination |
| Typical Yield | 60-85% | 70-90% |
| Purity (post-chromatography) | >95% | >95% |
Conclusion
Both Reductive Amination and Buchwald-Hartwig Amination are viable and effective methods for the synthesis of this compound. The choice of method will likely depend on factors such as the availability and cost of starting materials and reagents, the scale of the synthesis, and the equipment available. Reductive amination offers a more atom-economical and metal-free approach, while the Buchwald-Hartwig amination provides a robust and often higher-yielding alternative, albeit with the associated costs and handling requirements of a palladium catalyst system. For large-scale synthesis, optimization of the reductive amination pathway may be more cost-effective. For medicinal chemistry applications where rapid access to a variety of analogues is desired, the broad scope of the Buchwald-Hartwig reaction may be advantageous.
Evaluating N2-Cyclohexyl-2,3-pyridinediamine: A Comparative Analysis of Specificity
A comprehensive review of available scientific literature reveals a significant lack of published data on the biological specificity of N2-Cyclohexyl-2,3-pyridinediamine. Despite its availability from chemical suppliers, there is no readily accessible information regarding its mechanism of action, primary biological targets, or off-target effects. This absence of foundational research precludes a detailed comparative analysis of its specificity against other compounds.
For researchers, scientists, and professionals in drug development, the evaluation of a compound's specificity is a critical step in assessing its potential as a therapeutic agent or a research tool. A specific compound interacts with a limited number of biological targets, minimizing the potential for unintended side effects and providing a clearer understanding of its biological function. The process of specificity evaluation typically involves a cascade of experiments designed to identify the compound's binding partners and quantify its effects on various cellular processes.
The Path to Specificity Profiling
A typical experimental workflow to determine the specificity of a novel compound like this compound would involve several key stages. Initially, broad screening assays are employed to identify the general biological space in which the compound is active. This could be followed by more focused assays to pinpoint specific molecular targets.
Figure 1. A generalized experimental workflow for determining the specificity of a chemical compound.
Key Experimental Methodologies
Several powerful techniques are routinely used to assess compound specificity:
-
Kinase Profiling: This is a crucial assay for many drug discovery programs, as kinases are a large family of enzymes that are frequently targeted. A compound is tested against a large panel of kinases to determine its inhibitory activity (IC50) against each. High specificity is indicated by potent inhibition of a single or a small number of kinases.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. It is based on the principle that a compound binding to its target protein will stabilize it against heat-induced denaturation. This allows for the identification of direct targets in a physiological context.
-
Affinity Chromatography: In this technique, the compound of interest is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.
The Data Deficit for this compound
Unfortunately, a thorough search of scientific databases and chemical information repositories has not yielded any studies that have applied these or similar methodologies to this compound. While information on related chemical structures, such as imidazopyridines, exists and indicates potential activity as kinase inhibitors, this cannot be extrapolated to the specific compound .
The Path Forward
To evaluate the specificity of this compound, a systematic investigation would be required. This would begin with broad cellular assays to detect any biological activity. If activity is observed, the next logical step would be target identification using unbiased approaches like affinity chromatography coupled with mass spectrometry. Following target identification, comprehensive profiling, such as broad kinase screening, would be essential to determine its selectivity.
Until such studies are conducted and the data is made publicly available, any discussion of the specificity of this compound remains speculative. The scientific community awaits foundational research to elucidate the biological properties of this compound.
Safety Operating Guide
Safe Disposal of N2-Cyclohexyl-2,3-pyridinediamine: A Procedural Guide
For Immediate Reference: Treat N2-Cyclohexyl-2,3-pyridinediamine as a hazardous chemical. Proper disposal through a licensed waste management facility is mandatory. Avoid environmental release.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling analogous chemical compounds and are designed to ensure personal safety and environmental compliance.
Hazard Profile and Safety Summary
| Hazard Classification | Potential Effects | Citation |
| Acute Toxicity | Harmful or toxic if swallowed. Harmful in contact with skin. | [1][2] |
| Skin Corrosion/Irritation | May cause severe skin burns and allergic skin reactions. | [1][3] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | [1][3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [3] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If significant dust or aerosols are generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols (e.g., corrosive, toxic, environmentally hazardous).
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container. The container must be kept tightly closed when not in use.
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, sparks, and open flames.
3. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Documentation: Complete all required waste disposal forms and documentation as per your institution's and local regulations.
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand). Collect the absorbed material and contaminated surfaces into a sealed container for disposal as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS office.
-
Personal Contamination:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet for the most accurate and up-to-date information. Local, state, and federal regulations regarding hazardous waste disposal must be followed.
References
Personal protective equipment for handling N2-Cyclohexyl-2,3-pyridinediamine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N2-Cyclohexyl-2,3-pyridinediamine. The following information is a synthesis of safety data from structurally related compounds, namely 2,3-pyridinediamine and cyclohexylamine, to provide essential guidance on personal protective equipment (PPE), handling, and disposal. It is imperative to treat this compound with a high degree of caution and to handle it in a controlled laboratory environment.
This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the well-being of laboratory personnel. The following procedural guidance is designed to directly address operational questions for the safe handling of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of 2,3-pyridinediamine and cyclohexylamine, this compound is anticipated to be toxic if swallowed or in contact with skin, and may cause severe skin and eye irritation.[1][2][3][4] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | To be worn in addition to goggles when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and dispose of contaminated gloves properly. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat that fastens securely is required. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with an organic vapor cartridge is recommended, especially when handling the solid form or when heating the substance. Use in a well-ventilated area or a chemical fume hood is mandatory. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Protocol
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. For solutions, use a calibrated pipette or a syringe.
-
Heating: If heating is required, use a well-controlled heating mantle and ensure adequate ventilation. Be aware that heating may increase the vapor pressure and the risk of inhalation.
-
Spill Management: In case of a spill, immediately evacuate the area and follow your institution's spill response procedures. Small spills of solid can be carefully swept up with an appropriate absorbent material, while liquid spills should be absorbed with a non-combustible material like vermiculite or sand.
Storage Plan
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
-
Segregation: Store separately from acids and oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Protocol
-
Waste Collection: Collect all solid and liquid waste in designated, labeled, and sealed hazardous waste containers.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials, must also be disposed of as hazardous waste.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for Safe Handling
Caption: Experimental workflow for this compound.
Logical Relationship for PPE Selection
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
